Hexafluorocyclotriphosphazene
Description
Historical Context of Cyclophosphazene Chemistry Development
The journey of cyclophosphazene chemistry is a testament to the continuous evolution of inorganic and polymer science. From early discoveries to the development of sophisticated polymeric materials, the field has undergone significant transformation.
Evolution from Halogenophosphazenes to Organic Substitutions
The origins of phosphazene chemistry can be traced back to the 19th century with the synthesis of hexachlorocyclotriphosphazene (NPCl₂)₃, a cyclic compound composed of alternating phosphorus and nitrogen atoms with two chlorine atoms attached to each phosphorus atom. mdpi.comresearchgate.net Early research focused on these halogenated cyclic phosphazenes. A significant breakthrough occurred in the 1890s when H. N. Stokes heated hexachlorocyclotriphosphazene and produced a rubbery, insoluble material dubbed "inorganic rubber." lookchem.com However, the insolubility of this material limited further research for many decades.
A pivotal moment in phosphazene chemistry arrived in the 1960s when researchers, notably in the laboratory of Harry R. Allcock, successfully replaced the reactive chlorine atoms in poly(dichlorophosphazene) (B1141720) with organic groups. doi.org This was a challenging feat of macromolecular substitution that opened the door to a vast new class of polymers known as poly(organophosphazenes). doi.org This ability to introduce a wide variety of organic side groups, such as alkoxy, aryloxy, and amino groups, allowed for the precise tuning of the polymer's properties. lookchem.com The replacement of halogen atoms with organic moieties transformed the hydrolytically sensitive halogenophosphazenes into stable, versatile polymers. doi.org
Shift towards Polymeric Phosphazenes and their Applications
The successful synthesis of stable poly(organophosphazenes) marked a significant shift in the focus of phosphazene research towards the development and application of these high-performance polymers. The inorganic phosphorus-nitrogen backbone imparts unique properties to these materials, such as flame retardancy, while the organic side groups determine their physical and chemical characteristics. psu.edu This combination has led to the creation of hundreds of different poly(organophosphazenes) with a wide range of properties, including elastomers, films, fibers, and membranes. researchgate.net
The applications of polyphosphazenes are diverse and impactful. They are utilized in aerospace as fire-resistant elastomers and coatings, and in biomedical fields for applications such as drug delivery and tissue engineering. dakenchem.comchemimpex.comnih.gov Their biocompatibility and the ability to degrade into non-toxic products have made them particularly attractive for medical use. chemimpex.comnih.govresearchgate.net
Significance and Role of Hexafluorocyclotriphosphazene in Modern Chemical Synthesis
This compound, (NPF₂)₃, has emerged as a crucial intermediate and building block in modern chemical synthesis, prized for its unique combination of thermal stability, chemical inertness, and flame retardancy. dakenchem.comresearchgate.net Its highly symmetrical cyclic structure, consisting of alternating phosphorus and nitrogen atoms with fluorine atoms attached to the phosphorus, provides a robust platform for creating advanced materials. researchgate.net
One of its primary roles is as a precursor for the synthesis of a wide range of phosphazene-based polymers and other specialized compounds. researchgate.netdakenchem.com The fluorine atoms in this compound can be substituted with various organic groups, allowing for the synthesis of polymers with exceptional mechanical properties and thermal resistance, making them suitable for demanding applications in the aerospace, automotive, and electronics industries. researchgate.net
A particularly significant application of this compound is as a flame-retardant additive. researchgate.netdakenchem.comresearchgate.net The synergistic effect of phosphorus, nitrogen, and fluorine atoms provides excellent flame retardancy, often requiring lower concentrations compared to traditional halogenated flame retardants and producing less smoke and non-corrosive gases upon combustion. researchgate.net This makes it a valuable component in enhancing the fire safety of textiles, plastics, and construction materials. researchgate.net
Overview of Key Research Areas and Future Directions for this compound
The unique properties of this compound continue to drive research into new applications and improved synthesis methods. Key research areas and future directions are focused on enhancing its performance, expanding its utility, and developing more sustainable production processes.
A major area of ongoing research is the development of green and scalable synthesis methods . dakenchem.comacs.org Current synthesis routes are being optimized to reduce the use of hazardous reagents, lower reaction temperatures, and increase yields, making the production of this compound more environmentally friendly and economically viable for large-scale industrial applications. acs.org The development of solvent-free, continuous production processes is a key goal in this area. dakenchem.com
Another significant research thrust is the creation of multi-functional derivatives . dakenchem.com By modifying this compound through reactions like etherification and silylation, researchers are aiming to develop new compounds with enhanced properties for specific applications. dakenchem.com A primary target for these derivatives is the field of energy storage , particularly in the development of next-generation solid-state batteries and high-temperature lithium-ion batteries. dakenchem.com These derivatives are being designed to improve ionic conductivity, thermal stability, and safety in these advanced battery systems. researchgate.netresearchgate.net
Research is also focused on the development of composite flame-retardant systems . dakenchem.com By combining this compound with other materials, such as nanomaterials or organosilicon compounds, scientists aim to create synergistic systems with even greater flame retardancy and improved compatibility with various polymer matrices. dakenchem.com
Furthermore, the role of this compound as a non-coordinating functional electrolyte solvent is a promising area of investigation. nih.gov Its low electron-donating ability means it does not strongly coordinate with lithium ions, which can prevent interference with the electrochemical processes at the electrodes in lithium-ion batteries, leading to more stable cycling and improved performance. nih.gov The use of this compound and its derivatives as additives to form a stable and effective solid electrolyte interphase (SEI) on silicon-based anodes is also a key research focus to enhance the performance of high-energy-density batteries. mdpi.com
Finally, the exploration of this compound in lithium-sulfur (Li-S) batteries is an emerging research front. nih.gov Its use as an additive can help to suppress the shuttle effect of lithium polysulfides and promote efficient sulfur conversion by forming a catalytic shell on the sulfur cathode, leading to batteries with enhanced lifespan and performance. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4,6,6-hexafluoro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQPXAWBVGCNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N1=P(N=P(N=P1(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6N3P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166013 | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.932 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-91-4 | |
| Record name | 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexafluoro-2,2,4,4,6,6,-hexahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40166013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexafluorocyclotriphosphazene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for Hexafluorocyclotriphosphazene
Established Synthesis Routes
The conversion of hexachlorocyclotriphosphazene to hexafluorocyclotriphosphazene is a cornerstone of phosphazene chemistry. The most common methods involve halogen exchange reactions using alkali metal fluorides.
The substitution of chlorine with fluorine on the phosphazene ring is the most direct and widely used approach for synthesizing this compound. This is typically carried out using fluorinating agents such as sodium fluoride (B91410) or potassium fluoride.
The reaction of hexachlorocyclotriphosphazene with sodium fluoride is a well-established method for the synthesis of this compound. psu.edu This reaction is typically performed in a suitable solvent under reflux conditions to facilitate the halogen exchange.
Fluorination of Hexachlorocyclotriphosphazene (N₃P₃Cl₆)
Reaction with Sodium Fluoride (NaF)
Optimization of Reaction Conditions for Purity and Yield
The efficiency of the fluorination of hexachlorocyclotriphosphazene using sodium fluoride is highly dependent on the reaction conditions. Key parameters that are often optimized include the stoichiometry of the reactants, reaction time, and temperature. For instance, using an excess of sodium fluoride, typically around 8 equivalents, and refluxing for 24 hours can lead to the successful synthesis of this compound. psu.edu The progress of the reaction can be monitored using techniques such as ³¹P NMR spectroscopy to confirm the formation of the desired product. psu.edu Purification is commonly achieved through fractional distillation under an inert atmosphere. psu.edu
| Parameter | Condition | Reference |
|---|---|---|
| Reactant 1 | Hexachlorocyclotriphosphazene | psu.edu |
| Reactant 2 | Sodium Fluoride (8 equivalents) | psu.edu |
| Solvent | Dry Acetonitrile (B52724) | psu.edu |
| Temperature | ~80°C (Gentle Reflux) | psu.edu |
| Reaction Time | 24 hours | psu.edu |
| Purification | Fractional Distillation | psu.edu |
Solvent Effects in NaF-Mediated Fluorination
The choice of solvent plays a critical role in the fluorination reaction mediated by sodium fluoride. The solvent must be able to dissolve the starting material, hexachlorocyclotriphosphazene, and facilitate the interaction with the solid sodium fluoride. Acetonitrile (CH₃CN) has been found to be an effective solvent for this reaction. psu.edu However, its relatively low boiling point can pose challenges during the purification step of fractional distillation, making the separation of the product from the solvent difficult. psu.edu Research has explored other solvents with higher boiling points, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), though these have been reported as unsuccessful. psu.edu Propionitrile (CH₃CH₂CN) has been suggested as a potential alternative to acetonitrile due to its similar properties but higher boiling point. psu.edu
Mechanistic Insights into Halogen Exchange
The halogen exchange process in phosphazene chemistry is a nucleophilic substitution reaction. While the precise mechanism for the fluorination of hexachlorocyclotriphosphazene is not extensively detailed in the provided context, it is understood to proceed through a stepwise replacement of chlorine atoms by fluoride ions. The reaction likely involves the attack of the fluoride ion on the phosphorus atom, leading to the displacement of a chloride ion. This process is repeated until all six chlorine atoms are substituted. The mechanism of nucleophilic substitution at a phosphorus center can be complex and may proceed through various pathways. In related phosphorus(III) halide systems, halogen exchange has been shown to occur via a second-order, bimolecular process. rsc.org
Potassium fluoride can also be used as a fluorinating agent for hexachlorocyclotriphosphazene. In some synthetic approaches, particularly for the synthesis of poly(difluorophosphazene), potassium fluoride in tetrahydrofuran (B95107) (THF) has been shown to be a more effective combination than sodium fluoride in acetonitrile. psu.edu The use of potassium fluoride can be advantageous, and in some contexts, its reactivity is enhanced through catalytic methods. For instance, the activation of P-F bonds towards exchange with nucleophiles can be facilitated in a manner similar to other fluoride-mediated reactions, where the choice of catalyst can significantly influence the reaction rate and outcome. nih.gov While specific catalytic systems for the direct synthesis of this compound from its chloro-precursor using KF are not detailed in the provided search results, the principle of using catalysts to enhance fluoride reactivity is established in broader organophosphorus chemistry. chemrxiv.orgox.ac.uk
Catalytic Fluorination with Potassium Fluoride (KF)
Role of Co-catalysts (e.g., ethylene (B1197577) glycol dimethyl ether, methanol)
In the synthesis of this compound from Hexachlorocyclotriphosphazene, the catalytic system often involves a main catalyst and a co-catalyst (also referred to as an auxiliary catalyst). The main catalyst is frequently a glycol dimethyl ether homologue. These co-catalysts play a crucial role in the fluorination reaction. lookchem.com
Influence of Solvent Selection (e.g., n-hexane, chlorobenzene)
The choice of solvent is a critical parameter in the synthesis of this compound, impacting both the reaction rate and the product distribution. Non-polar solvents are typically employed for the fluorination of Hexachlorocyclotriphosphazene. lookchem.com Commonly used solvents include n-hexane, cyclohexane, toluene, chlorobenzene, and xylene. lookchem.com
The solvent's role extends beyond simply dissolving the reactants. It can influence the solubility of intermediates and catalysts, thereby affecting the reaction mechanism. The dielectric constant and polarity of the solvent can alter the energy landscape of the reaction, favoring certain pathways over others. The selection of an appropriate solvent is crucial for achieving high yields and purity of this compound. nih.govresearchgate.net The mass ratio of the non-polar solvent to the starting material, Hexachlorocyclotriphosphazene, is also an important variable, typically in the range of 2:1 to 4:1. lookchem.com
| Solvent | Type | Typical Mass Ratio (Solvent:Hexachlorocyclotriphosphazene) |
|---|---|---|
| n-Hexane | Non-polar | 2:1 to 4:1 |
| Cyclohexane | Non-polar | 2:1 to 4:1 |
| Toluene | Non-polar | 2:1 to 4:1 |
| Chlorobenzene | Non-polar | 2:1 to 4:1 |
| Xylene | Non-polar | 2:1 to 4:1 |
Impact of Temperature Control on Reaction Efficiency
Temperature control is a fundamental aspect of managing the reaction efficiency in the synthesis of this compound. The reaction temperature directly influences the rate of reaction; however, excessively high temperatures can lead to the formation of undesirable byproducts and decomposition of the desired product. Conversely, temperatures that are too low may result in impractically slow reaction rates.
Optimal temperature control ensures that the reaction proceeds at a reasonable rate while minimizing side reactions, thus maximizing the yield and purity of this compound. The specific optimal temperature range can depend on the choice of catalyst, co-catalyst, and solvent system. Effective temperature management is key to preventing thermal runaway in exothermic reactions and ensuring a safe and efficient process. mdpi.com
Application of Ionic Liquid Catalysts
Ionic liquids have emerged as promising catalysts in the synthesis of phosphazene compounds, including the precursor to this compound, Hexachlorocyclotriphosphazene. researchgate.net Lewis acidic ionic liquids, synthesized from compounds like zinc chloride and pyridinium (B92312) chloride, have been shown to effectively catalyze the reaction between phosphorus pentachloride and ammonium (B1175870) chloride. researchgate.net
The use of ionic liquids as catalysts offers several advantages, including enhanced reaction rates and higher yields compared to conventional organic solvents. researchgate.net For instance, in the synthesis of Hexachlorocyclotriphosphazene, the reaction time was significantly reduced to 3.1 hours with a yield of 80.95% when performed at 132°C in a specific ionic liquid medium. researchgate.net A significant benefit of ionic liquid catalysts is their potential for recycling and reuse over multiple reaction cycles without a discernible loss in activity or selectivity. researchgate.net
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern technique that has been explored for the synthesis of various chemical compounds, including cyclotriphosphazenes. researchgate.netmtsu.edu This method utilizes microwave irradiation to heat the reaction mixture, which can lead to a significant reduction in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com The volumetric and selective heating provided by microwaves can accelerate reaction rates and, in some cases, enable reactions that are difficult to achieve through traditional heating. unito.it
Solid-Supported Catalysts (e.g., KF/Al₂O₃)
Solid-supported catalysts, where the active catalytic species is immobilized on a solid support material, offer numerous advantages in chemical synthesis. researchgate.net These catalysts are generally economical, exhibit high thermal stability, and allow for a high dispersion and surface area of the active sites. researchgate.net A key benefit is their high reusability, as they can be easily separated from the reaction mixture and used in multiple subsequent cycles. researchgate.net
In the context of fluorination reactions, potassium fluoride supported on alumina (B75360) (KF/Al₂O₃) is a well-known solid-supported catalyst. The support material, such as alumina, can play a crucial role by providing a large surface area for the catalyst and can also influence the catalytic activity through interactions with the active species. nih.gov The use of such catalysts can facilitate a more environmentally friendly and efficient synthesis process.
| Catalyst Type | Example | Key Advantages |
|---|---|---|
| Ionic Liquid | [Py]Cl-ZnCl₂ | Rate enhancement, high yield, recyclability researchgate.net |
| Solid-Supported | KF/Al₂O₃ | Economical, high thermal stability, reusability researchgate.net |
Scalability Challenges in Microwave-Assisted Processes
Despite the advantages of microwave-assisted synthesis in laboratory-scale reactions, scaling up these processes for industrial production presents several challenges. pitt.edu A primary issue is the limited penetration depth of microwave irradiation into the reaction mixture, which is typically only a few centimeters at the standard operating frequency of 2.45 GHz. pitt.edu This can lead to non-uniform heating in larger reaction vessels, resulting in inconsistent product quality and yield.
Overcoming these scalability issues often requires specialized reactor designs, such as multimode cavity reactors with mode stirrers, to ensure a homogeneous microwave field and uniform heating. pitt.edu The development of continuous-flow microwave reactors is another strategy being explored to address the challenges of scaling up, allowing for the processing of larger quantities of material in a more controlled and efficient manner. unito.itrsc.org
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals to minimize environmental impact and enhance economic viability. researchgate.netresearchgate.net In the context of this compound (HFCPN), research is focused on developing more sustainable synthetic routes that reduce energy consumption and pollution. dakenchem.com Traditional methods for producing phosphazene compounds often involve solvents and high temperatures, leading to environmental concerns and significant energy costs. Green chemistry approaches aim to address these challenges by inventing novel reactions that maximize desired products while minimizing by-products and seeking more environmentally benign solvents and reaction conditions. nih.gov
Development of Solvent-Free Continuous Production Processes
A significant focus of green synthesis is the development of solvent-free continuous production processes. dakenchem.com Continuous manufacturing, as opposed to batch processing, offers several advantages, including improved efficiency, consistent product quality, and reduced equipment size. usp.org By eliminating organic solvents, these processes significantly reduce volatile organic compound (VOC) emissions, decrease waste, and can lower processing costs associated with solvent purchase, recycling, and disposal. researchgate.net
Research in this area for this compound is geared towards designing systems where reactants are fed continuously into a reactor, and the product is constantly removed. dakenchem.com Techniques such as twin-screw extrusion (TSE) are being explored for other chemical cocrystals, demonstrating that mechanical energy can initiate reactions at lower temperatures and with minimal to no solvent, which is a promising direction for HFCPN synthesis. researchgate.net The goal is to create a scalable, efficient, and environmentally friendly manufacturing process for this compound. researchgate.net
Table 1: Comparison of Batch vs. Continuous Synthesis Approaches
| Feature | Traditional Batch Synthesis | Solvent-Free Continuous Synthesis |
|---|---|---|
| Solvent Use | Often requires significant amounts of organic solvents. | Eliminates or drastically reduces the need for solvents. researchgate.net |
| Energy Consumption | Typically higher due to heating/cooling cycles for large batches. | Potentially lower due to steady-state operation and smaller equipment. rsc.org |
| Waste Generation | Higher, due to solvent waste and potentially more by-products. | Lower, with minimal solvent waste and potentially higher reaction efficiency. rsc.org |
| Process Control | More challenging to maintain consistent quality across batches. | Tighter process control leads to more consistent product quality. usp.org |
| Scalability | Scaling up can be complex and require significant reinvestment. | More easily scalable by extending operation time. researchgate.net |
Environmental and Economic Benefits of Sustainable Synthesis
Environmental Benefits:
Reduced Pollution: Solvent-free processes eliminate a major source of air pollution and reduce the generation of liquid chemical waste. dakenchem.com
Energy Savings: Continuous processes and reactions designed to run at lower temperatures can significantly decrease energy consumption. rsc.org
Resource Efficiency: Green chemistry principles promote the efficient use of resources, aiming for high atom economy where most of the atoms from the reactants are incorporated into the final product. researchgate.net
Economic Benefits:
Lower Operating Costs: Reducing energy consumption directly translates to lower utility costs. researchgate.net Eliminating solvents cuts costs associated with their purchase, handling, and disposal.
Reduced Waste Management Costs: Less waste generation leads to significant savings in waste treatment and disposal expenses. researchgate.net
Improved Process Safety: Avoiding volatile and often toxic solvents can improve workplace safety and reduce compliance costs.
The integration of green chemistry into the production of this compound aligns with a global shift towards more sustainable industrial practices, offering a pathway to produce this critical material in a more environmentally responsible and economically advantageous manner. researchgate.netrsc.org
Purification Techniques for this compound
The crude product obtained after synthesis often contains unreacted starting materials, linear phosphazene oligomers, and other cyclic species. researchgate.net Several techniques are employed to achieve the desired high purity, often exceeding 98%. gncl.cn
Common Purification Methods:
Distillation/Rectification: Due to its relatively low boiling point (50.9°C), distillation is a viable method for purifying this compound. dakenchem.com One method involves distilling the organic phase containing the compound after an initial water wash and liquid separation. lookchem.com Decompression distillation is also used on the crude product to separate it from less volatile impurities. google.com
Recrystallization: This is a widely used technique for purifying the solid precursor, Hexachlorocyclotriphosphazene, and can be adapted for the final product. The crude product is dissolved in a suitable organic solvent, and then high-purity crystals are obtained through controlled cooling or solvent evaporation. google.com For HCCP, recrystallization from solvents like dried heptane (B126788) has been shown to be effective. researchgate.net
Sublimation: For achieving very high purity levels, especially for the precursor HCCP before polymerization reactions, sublimation can be employed. This process involves heating the solid compound under vacuum, causing it to transition directly into a gas, which then re-solidifies as a pure crystalline solid on a cold surface, leaving non-volatile impurities behind. researchgate.net
Table 2: Overview of Purification Techniques
| Technique | Principle | Application in Phosphazene Chemistry | Key Advantages |
|---|---|---|---|
| Distillation | Separation based on differences in boiling points. sigmaaldrich.com | Used for separating HFCPN from reaction solvents and impurities with different volatilities. lookchem.comgoogle.com | Effective for liquid products; can be performed on a large scale. |
| Recrystallization | Separation based on differences in solubility at different temperatures. rochester.edu | Commonly used to purify the solid precursor, HCCP, from organic solvents to achieve high purity (e.g., >98%). researchgate.netgncl.cngoogle.com | Can yield very pure crystalline products; good for removing specific impurities. |
| Sublimation | Separation of a volatile solid from non-volatile impurities by transitioning it through the gas phase. researchgate.net | Employed for rigorous purification of HCCP to remove residual impurities before further reactions. researchgate.net | Achieves very high purity; effective for removing non-volatile contaminants. |
The choice and combination of these purification techniques are optimized to meet the stringent purity requirements for this compound's advanced applications.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | F₆N₃P₃ |
| Hexachlorocyclotriphosphazene | Cl₆N₃P₃ |
Reactivity and Reaction Mechanisms of Hexafluorocyclotriphosphazene
Nucleophilic Substitution Reactions
Hexafluorocyclotriphosphazene (N₃P₃F₆) is a key substrate in the synthesis of a wide array of cyclophosphazene derivatives. Its reactivity is dominated by nucleophilic substitution at the phosphorus centers, where the fluorine atoms are displaced by various nucleophiles. The mechanisms of these reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the specific reaction conditions.
The reaction of this compound with oxyanions, such as sodium phenoxide (NaOPh), is a well-studied example of nucleophilic substitution in phosphazene chemistry. These reactions lead to the formation of phenoxy-substituted cyclotriphosphazenes, N₃P₃(OPh)nF₆-n. researchgate.net
Studies involving specific reaction rates and intermolecular competition have demonstrated that sodium phenoxide reacts preferentially with this compound (N₃P₃F₆) over its chlorinated analog, hexachlorocyclotriphosphazene (N₃P₃Cl₆). researchgate.nettandfonline.comresearchgate.nettandfonline.com In direct competition experiments with equimolar amounts of both halogenated cyclophosphazenes, the reaction with N₃P₃F₆ is significantly faster and shows a preference of over 75% for attack on the fluorinated compound. tandfonline.comresearchgate.net This is in contrast to reactions with certain other nucleophiles, like n-propylamine, where N₃P₃Cl₆ is observed to be more reactive than N₃P₃F₆. tandfonline.comresearchgate.net
Intramolecular competition studies further highlight the enhanced reactivity of the P-F bond towards oxyanions. In experiments using a mixed-halogen substrate, 2,2-difluorotetrachlorocyclotriphosphazene (N₃P₃F₂Cl₄), sodium phenoxide exclusively attacks the fluorinated phosphorus center. tandfonline.comresearchgate.nettandfonline.com This high site selectivity is consistent with calculations of the Natural Bond Orbital (NBO) charges at the phosphorus centers. researchgate.nettandfonline.com
The substitution pathway for the reaction of N₃P₃F₆ with sodium phenoxide is predominantly non-geminal, meaning the incoming nucleophiles add to different phosphorus atoms before adding to the same one. researchgate.netresearchgate.net For the disubstituted product, N₃P₃F₄(OPh)₂, a slight preference for the formation of the cis non-geminal isomer over the trans isomer is observed. researchgate.net
The table below shows the isomer distribution for phenoxyfluorocyclotriphosphazenes.
| Product | Isomer Ratio (cis:trans) |
| N₃P₃F₄(OPh)₂ | 50.7 : 49.3 |
| N₃P₃F₃(OPh)₃ | 28.6 : 71.4 |
| Data sourced from NMR spectroscopy assignments of the product mixture. researchgate.netresearchgate.net |
While detailed kinetic studies on this compound are less common, the reaction variables for the analogous hexachlorocyclotriphosphazene system provide significant insight. For the reaction of N₃P₃Cl₆ with alkali metal phenoxides, the reaction rates increase with the basicity of the solvent. researchgate.nettandfonline.comtandfonline.com For instance, the rate of phenoxide addition is approximately two orders of magnitude greater in the more polar and basic tetrahydrofuran (B95107) (THF) compared to diethyl ether. tandfonline.com This effect is attributed to the stabilization of the polar transition state by the more polar solvent. tandfonline.com
The nature of the alkali metal cation also plays a crucial role. The reaction rates for heavier alkali metal phenoxides are greater than those for lighter ones. researchgate.netresearchgate.nettandfonline.com The addition of a crown ether, which can complex the cation and create a more "naked," reactive anion, results in a significant rate increase. researchgate.nettandfonline.comtandfonline.com This suggests that the reaction mechanism involves a pre-equilibrium where the metal phenoxide cluster dissociates into more kinetically active species before the rate-determining step. tandfonline.comresearchgate.nettandfonline.com For cations like Li⁺, their smaller size leads to more effective solvation and less tight ion pairing, which can render the associated anion more basic and reactive. libretexts.org
The table below summarizes the effect of cations and solvents on the reaction rates for N₃P₃Cl₆ with phenoxide.
| Factor | Observation |
| Solvent Basicity | Rate increases with increasing solvent basicity (e.g., THF > Diethyl Ether). tandfonline.com |
| Alkali Metal Cation | Rate increases with heavier cations (e.g., K⁺ > Na⁺ > Li⁺). researchgate.net |
| Crown Ether | Addition significantly increases the reaction rate. researchgate.nettandfonline.comtandfonline.com |
The nucleophilic substitution reactions of this compound are characterized by an associative mechanism (Sɴ2-like). wikipedia.org This pathway involves the binding of the incoming nucleophile to the phosphorus center to form a discrete, detectable pentacoordinate intermediate before the leaving group is expelled. tandfonline.comwikipedia.org Such associative pathways are typical for coordinatively unsaturated species like the phosphorus(V) centers in cyclophosphazenes. tandfonline.comwikipedia.org
Density Functional Theory (DFT) calculations support this mechanism, indicating that the formation of a five-coordinate intermediate via an associative pathway is kinetically favored for these reactions. researchgate.nettandfonline.comresearchgate.nettandfonline.com The negative entropy of activation measured for related systems confirms an increase in order during the reaction, which is a characteristic of an associative mechanism where two species combine in the rate-determining step. wikipedia.orglibretexts.org The model suggests that the transition state leading to this pentacoordinate intermediate is what accounts for the greater reactivity of N₃P₃F₆ compared to N₃P₃Cl₆ with phenoxide. tandfonline.com
A modern and efficient method for the substitution of fluorine on this compound involves a catalytic click reaction known as Phosphorus Fluoride (B91410) Exchange (PFEx). monash.educshl.edunih.gov This technology facilitates the reliable coupling of P(V)-F compounds with nucleophiles such as aryl alcohols, alkyl alcohols, and amines to create stable P-O and P-N bonds. monash.educshl.edunih.gov
The PFEx reaction capitalizes on the latent reactivity of the P-F bond, which is typically more stable and less reactive towards nucleophiles than the P-Cl bond under non-catalytic conditions. nih.gov The exchange is significantly accelerated by the use of a Lewis amine base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). monash.educshl.edunih.gov
A key advantage of the PFEx methodology is the ability to perform selective, serial exchange reactions on substrates with multiple P-F bonds, like this compound. monash.educshl.edunih.gov By carefully selecting the catalyst, it is possible to achieve controlled, stepwise substitution, allowing for the deliberate incorporation of different functional groups. monash.educshl.edu This makes this compound a versatile polyvalent hub for late-stage functionalization and the creation of molecules with three-dimensional diversity. monash.educshl.edunih.gov
Reactions with Alkyl Alcohols, Aryl Alcohols, and Amines via Phosphorus Fluoride Exchange (PFEx)
Lewis Base Catalysis in P-F Exchange (e.g., TBD)
The exchange of fluorine atoms in this compound with nucleophiles can be significantly accelerated through Lewis base catalysis. acs.orgdtic.milnih.govacs.orgresearchgate.net This process, termed Phosphorus Fluoride Exchange (PFEx), enhances the reaction rate for the coupling of P(V)-F compounds with alcohols and amines. acs.orgdtic.milnih.govacs.orgresearchgate.net A particularly effective Lewis base catalyst for this transformation is 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). acs.orgdtic.milnih.govacs.orgresearchgate.net The catalytic activity of TBD and other Lewis bases facilitates the formation of stable phosphorus-oxygen (P-O) and phosphorus-nitrogen (P-N) bonds, making PFEx a valuable tool for synthesizing multidimensional P(V)-linked products. acs.orgdtic.milnih.govacs.org
The mechanism of Lewis base-catalyzed P-F exchange is analogous to the well-established SuFEx (Sulfur Fluoride Exchange) click chemistry. acs.org The Lewis base activates the P-F bond, making the phosphorus center more susceptible to nucleophilic attack. acs.org This catalytic approach is not only efficient but also allows for a degree of control over the substitution process.
Selective and Serial Exchange Reactions
A key feature of the reactivity of this compound is the ability to undergo selective and serial exchange reactions. acs.orgdtic.milnih.govacs.org By carefully selecting the catalyst and reaction conditions, it is possible to control the degree of substitution, allowing for the stepwise replacement of fluorine atoms. acs.orgdtic.milnih.govacs.org This controlled reactivity is crucial for the synthesis of partially substituted cyclophosphazenes with specific properties and functionalities.
For instance, substrates with multiple P-F bonds, such as this compound, can be functionalized in a sequential manner. acs.orgdtic.milnih.govacs.org Judicious catalyst selection is paramount in achieving this selectivity, especially when dealing with polyvalent substrates. acs.org For example, the substitution of the final P-F bonds in a partially substituted cyclophosphazene might necessitate more forcing conditions or different catalytic systems compared to the initial substitutions. acs.org This ability to perform serial functionalization opens up avenues for creating complex molecular architectures with tailored properties. acs.orgdtic.milnih.govacs.org
Comparison of Reactivity with P-Cl Counterparts
The reactivity of this compound is often compared to its chloro-analogue, hexachlorocyclotriphosphazene (N₃P₃Cl₆). While both are susceptible to nucleophilic substitution, there are significant differences in their reaction kinetics and pathways.
In competitive reactions, sodium phenoxide demonstrates a preference for reacting with this compound over hexachlorocyclotriphosphazene. dtic.mil Furthermore, in a molecule containing both P-F and P-Cl bonds, such as difluorotetrachlorocyclotriphosphazene, sodium phenoxide exclusively attacks the fluorinated phosphorus center. dtic.mil This preferential reactivity is consistent with the Natural Bond Orbital (NBO) charges at the phosphorus centers. dtic.mil
Reactions with Ethynyl (B1212043) Lithium Reagents
The reactions of this compound with ethynyl lithium reagents exhibit a fascinating interplay of factors that control the regiochemical and stereochemical outcomes. researchgate.net Unlike many previously studied reactions with ethynyl lithium reagents, the reactions with propynyl (B12738560) and hexynyl lithium lead predominantly to non-geminal isomers.
A modest cis stereoselectivity is often observed in these reactions. researchgate.net The pathway of the reaction can be influenced by the order of addition of different reagents. For example, the sequential addition of a lithioacetylene reagent that typically follows a geminal pathway (like lithiophenylacetylene) and an aryl lithium reagent that favors a non-geminal pathway (like p-propenylphenyl lithium) demonstrates that the existing substituent on the phosphazene ring can direct the regiochemical and stereochemical course of the subsequent substitution. researchgate.net
Furthermore, the nature of the ethynyl group itself plays a role. The non-geminal regioselectivity increases with a higher amount of 's' character on the ethynyl carbon atom that attaches to the phosphorus center. researchgate.net These findings provide a deeper understanding of the factors that govern the reactions of carbanionic nucleophiles with this compound. researchgate.net
Reactions with Lithium Enolate Anions
This compound reacts with lithium enolate anions, such as the lithium enolate of acetaldehyde (B116499), to yield (vinyloxy)fluorocyclotriphosphazenes. Spectroscopic data confirm that the enolate anion binds to the phosphorus atom through its oxygen end.
A notable characteristic of this reaction is its reluctance to proceed to full substitution; the reaction tends to slow down significantly after the trisubstituted stage. In fact, even under forcing conditions, the final fluorine atom in N₃P₃F(OCH=CH₂)₅ cannot be removed. The substitution pattern in these reactions exclusively follows a non-geminal pathway. This contrasts with the reactions of the chloro-analogue, N₃P₃Cl₆, with the same enolate, where both geminal and non-geminal isomers are formed.
Stereoselectivity and Regioselectivity in Substitution Reactions
The substitution reactions of this compound are governed by principles of stereoselectivity and regioselectivity, which determine the spatial arrangement and position of incoming substituents on the phosphazene ring. These factors are critical in synthesizing specific isomers of substituted cyclophosphazenes.
Non-geminal Substitution Pathways
A predominant reaction pathway observed in many nucleophilic substitution reactions of this compound is non-geminal substitution. This means that the second and subsequent nucleophiles preferentially attack a phosphorus atom that has not yet been substituted, rather than the already substituted phosphorus atom.
This non-geminal preference is evident in several reaction systems:
Reactions with ethynyl lithium reagents: As mentioned earlier, the reactions of propynyl and hexynyl lithium with N₃P₃F₆ yield predominantly non-geminal products.
Reactions with lithium enolate anions: The reaction with the lithium enolate of acetaldehyde exclusively follows a non-geminal pathway.
Reactions with sodium phenoxide: The reaction with sodium phenoxide also proceeds via a non-geminal route.
The preference for non-geminal substitution can be influenced by the electronic properties of the substituents. For instance, in the reaction with ethynyl lithium reagents, an increase in the s-character of the ethynyl carbon attached to the phosphorus leads to an increase in non-geminal regioselectivity. researchgate.net
The stereochemistry of the non-geminal products (i.e., the formation of cis or trans isomers) is also influenced by the nature of the substituents already present on the phosphazene ring. researchgate.net For example, in sequential substitution reactions, a trifluoroethoxy substituent tends to favor trans substitution, whereas a vinyloxy group leads to an increase in cis substitution. This demonstrates that the existing ring substituents can control the stereochemical outcome of subsequent reactions. researchgate.net
Data Tables
Table 1: Regio- and Stereoselectivity in Reactions of this compound
| Nucleophile | Predominant Pathway | Stereoselectivity | Reference(s) |
| Propynyl Lithium | Non-geminal | Modest cis selectivity | |
| Hexynyl Lithium | Non-geminal | Modest cis selectivity | |
| Lithium Enolate of Acetaldehyde | Exclusively Non-geminal | - | |
| Sodium Phenoxide | Non-geminal | - |
Table 2: Comparison of Reactivity: N₃P₃F₆ vs. N₃P₃Cl₆
| Feature | This compound (N₃P₃F₆) | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Reference(s) |
| Reactivity with Sodium Phenoxide | Preferred reactant | Less reactive | dtic.mil |
| Reaction with Lithium Enolate of Acetaldehyde | Exclusively non-geminal products | Forms both geminal and non-geminal isomers | |
| Catalysis | Amenable to Lewis base catalysis (PFEx) | - | acs.orgdtic.milnih.govacs.org |
Cis/Trans Isomer Ratios
The formation of cis and trans isomers is a key aspect of the stereochemistry of substitution reactions of this compound. The ratio of these isomers is dependent on the incoming nucleophile and the reaction conditions.
In the reaction of N₃P₃F₆ with sodium phenoxide (NaOPh), a non-geminal substitution pathway is observed. researchgate.net For the disubstituted product, N₃P₃F₄(OPh)₂, the cis and trans isomers are formed in a nearly equal ratio of 50.7:49.3. researchgate.net However, at the trisubstitution stage, leading to N₃P₃F₃(OPh)₃, the trans isomer is favored, with a cis:trans ratio of 28.6:71.4. researchgate.net
The reaction of N₃P₃F₆ with tert-butyllithium (B1211817) is highly stereospecific, exclusively yielding the trans non-geminal isomer for the disubstituted and trisubstituted products, N₃P₃F₄(t-C₄H₉)₂ and N₃P₃F₃(t-C₄H₉)₃, respectively. researchgate.net This represents a rare instance of complete regio- and stereospecificity in phosphazene chemistry. researchgate.net In contrast, reactions with certain ethynyl lithium reagents, such as propynyl and hexynyl lithium, result in a modest preference for the cis isomer. acs.org
The presence of a crown ether can also influence the isomer ratio. For instance, in reactions of a related chlorophosphazene with specific alcohols, the addition of a crown ether leads to the exclusive formation of the cis isomer. researchgate.net
The relative stability of cis and trans isomers is generally attributed to steric interactions between the substituents. wikipedia.org Typically, trans isomers are more stable due to reduced steric hindrance. wikipedia.org However, exceptions exist, particularly with halogen- and oxygen-substituted ethylenes where the cis isomer can be more stable. wikipedia.org
Table 1: Cis/Trans Isomer Ratios in the Reaction of N₃P₃F₆ with Sodium Phenoxide researchgate.net
| Product | Cis Isomer (%) | Trans Isomer (%) |
| N₃P₃F₄(OPh)₂ | 50.7 | 49.3 |
| N₃P₃F₃(OPh)₃ | 28.6 | 71.4 |
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide significant insights into the reaction mechanisms of this compound. These studies help to elucidate the electronic structure, reaction pathways, and the factors governing reactivity and selectivity.
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in computational chemistry for studying reaction mechanisms. wikipedia.orgmdpi.com
DFT calculations have been instrumental in understanding the nucleophilic substitution reactions of this compound. tandfonline.comresearchgate.net For instance, in the reaction with sodium phenoxide, DFT calculations support an associative mechanism where a pentacoordinate intermediate is formed. tandfonline.comresearchgate.net This is kinetically favored over a dissociative pathway. tandfonline.comresearchgate.net
Furthermore, DFT has been used to compare the reactivity of N₃P₃F₆ with its chloro-analogue, N₃P₃Cl₆. researchgate.net These calculations show that the Natural Bond Orbital (NBO) charges on the phenyl group of the phenoxy substituent are not significantly affected by whether the remaining halogens on the phosphazene ring are fluorine or chlorine. researchgate.net This information helps in correlating the observed reactivity with mechanistic models. researchgate.net
DFT calculations can also be used to explore the potential energy surfaces of reactions, helping to identify transition states and predict the most likely reaction pathways. osti.gov While DFT is a powerful tool, the accuracy of the results can depend on the choice of the density functional, and some functionals may provide misleading results for complex, multi-step reactions. osti.gov
Natural Bond Orbital (NBO) Charge Analysis
NBO analysis is a method that transforms a complex wavefunction into a localized form corresponding to the Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This provides a chemically intuitive picture of the electronic structure and bonding. uni-muenchen.dewisc.edu
In the context of this compound reactivity, NBO charge analysis has been used to rationalize observed reaction patterns. tandfonline.comresearchgate.net For example, in competitive reactions between N₃P₃F₆ and N₃P₃Cl₆ with sodium phenoxide, the preferential reaction at the phosphorus centers of the fluoro-derivative is consistent with the NBO charges at these centers. tandfonline.comresearchgate.net Similarly, in an intramolecular competition using difluorotetrachlorocyclotriphosphazene, the exclusive reaction at the fluorinated phosphorus site aligns with the NBO charge distribution. tandfonline.comresearchgate.net
NBO analysis of phosphazenes, in general, indicates that the P-N bond is highly polar with significant ionic character. researchgate.net This is accompanied by negative hyperconjugation involving the nitrogen lone pair and the σ* orbitals of the P-X (where X is a substituent) and P-N bonds. researchgate.net This model discards the idea of significant P dπ orbital participation in π-electron delocalization. researchgate.net
Potential Energy Surface (PES) Mapping
A potential energy surface is a multidimensional representation of a system's potential energy as a function of the positions of its atoms. longdom.orglibretexts.org Mapping the PES is crucial for understanding reaction mechanisms, as it allows for the identification of stable structures (minima), transition states (saddle points), and the pathways connecting them. longdom.orgwayne.edu
For the reactions of this compound, PES mapping can be used to visualize the entire reaction coordinate, from reactants to products. longdom.org This can help in determining the most favorable reaction pathways and understanding the factors that influence reaction rates. longdom.org
The complexity of the PES increases with the number of atoms in the system. longdom.org For a molecule like this compound, the PES is high-dimensional. Computational methods, often in conjunction with DFT, are employed to explore these surfaces. wayne.edu Automated PES exploration techniques, which can discover new reaction pathways, are also being developed. chemrxiv.org
Oxidation and Reduction Reactions
Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species. libretexts.orgyoutube.com The species that loses electrons is oxidized and acts as the reducing agent, while the species that gains electrons is reduced and acts as the oxidizing agent. libretexts.orgyoutube.com
While the chemistry of this compound is dominated by nucleophilic substitution reactions, it can also participate in redox processes. For instance, certain additives in lithium-ion batteries, which can be related to fluorophosphazenes, can be oxidized prior to the electrolyte components. researchgate.net The decomposition products of these additives can then form a more stable and uniform solid electrolyte interphase (CEI) on the cathode, improving the battery's performance and thermal stability. researchgate.net
Furthermore, the reduction of ethynyl and butadiyne-substituted fluorinated cyclophosphazenes has been explored. acs.org These reactions can lead to a variety of products depending on the reducing agent and reaction conditions.
Derivatives and Functionalization of Hexafluorocyclotriphosphazene
Synthesis of Hexafluorocyclotriphosphazene Derivatives
The synthesis of derivatives from this compound primarily involves the stepwise replacement of fluorine atoms with other functional moieties. The reactivity of the P-F bond facilitates the creation of a diverse library of compounds with tailored structures and properties.
Etherification and silylation are important functionalization strategies for modifying this compound. These reactions introduce ether or silyl (B83357) ether groups, which can significantly alter the compound's solubility, reactivity, and thermal stability. For instance, modifying N₃P₃F₆ through etherification is a key research direction for expanding its application in solid-state and high-temperature batteries dakenchem.com. The resulting ether derivatives, such as ethoxythis compound, can enhance the performance of lithium-ion battery electrolytes by raising their flash point and reducing the risk of thermal runaway dakenchem.com.
Silylation involves the introduction of a silicon-containing group, typically by reacting an alcohol functionality with a silyl halide or through catalytic processes. The development of catalytic silylation of alcohols under ambient conditions is a significant area of organic synthesis researchgate.net. General methods, such as the dehydrogenative silylation of alcohols, lead to the formation of silyl ethers (alkoxysilanes) researchgate.net. More advanced techniques include rhodium-catalyzed intramolecular silylation of alkyl C-H bonds, which allows for highly selective functionalization nih.gov. These silylation methods are applicable for creating silyl ether derivatives of cyclophosphazenes, which can serve as intermediates for further transformations or as final products with specific properties.
The substitution of fluorine atoms in this compound with alkoxy (-OR) and aryloxy (-OAr) groups is a common method to create stable derivatives. These reactions typically proceed via nucleophilic substitution where an alcohol or a phenol, often in the form of its corresponding alkoxide or phenoxide, displaces one or more fluorine atoms.
An alternative synthetic route involves the use of siloxanes in the presence of fluoride (B91410) ion catalysts to introduce polyfluoroalkoxy and aryloxy groups onto the cyclophosphazene ring acs.org. The reactions of N₃P₃F₆ with aryl lithium reagents that have electron-donating substituents can yield monoaryl pentafluorocyclotriphosphazenes researchgate.net. Fully substituted derivatives, such as hexa(phenoxy)cyclotriphosphazene, can be synthesized by reacting hexachlorocyclotriphosphazene with the appropriate sodium salt, followed by fluorination, or directly from this compound under specific conditions. Research has also focused on synthesizing derivatives bearing complex Schiff base moieties researchgate.net. Another example is the synthesis of a fully substituted spiro-alkoxy phosphazene compound through a solvothermal reaction between hexachlorocyclotriphosphazene and 2-[(2-aminoethyl)amino]ethanol chemmethod.com. Some alkoxy cyclophosphazenes are also known to undergo thermal rearrangement to form phosphazanes rug.nl.
Table 1: Examples of Alkoxy and Aryloxy Derivatives of Cyclotriphosphazene (B1200923) This table is interactive. Users can sort data by clicking on the column headers.
| Derivative Name | Precursor | Reagent(s) | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| Tris[N-(2-(λ¹-oxidanyl(ethyl)-2-(λ²-azanyl) ethan-1-amine] (TAEAEAP) | N₃P₃Cl₆ | 2-[(2-aminoethyl)amino]ethanol (AEAE), Triethylamine | Fully substituted spiro-alkoxy compound | chemmethod.com |
| Hexa(4-bromo-2-formyl-phenoxy)cyclotriphosphazene | N₃P₃Cl₆ | 4-bromo-2-formyl-phenol | Fully substituted aryloxy derivative with formyl groups | researchgate.net |
| Monoaryl pentafluorocyclotriphosphazenes (P₃N₃F₅C₆H₄X) | N₃P₃F₆ | Aryl lithium reagents (e.g., LiC₆H₄X) | Single aryl group attached to the phosphazene ring | researchgate.net |
| Polyfluoroalkoxy cyclophosphazenes | N₃P₃F₆ | Siloxanes with polyfluoroalkyl groups | Multiple polyfluoroalkoxy side chains | acs.org |
Spirocyclic phosphazenes are formed when a bidentate (two-armed) nucleophile reacts with a single phosphorus atom on the cyclophosphazene ring, replacing two geminal fluorine atoms and forming a new ring that shares that phosphorus atom. This creates a rigid, bicyclic structure at the substitution site.
The reaction of this compound with bifunctional reagents like diols, diamines, or amino alcohols is the primary route to spirocyclic derivatives researchgate.net. For example, novel mono- and bis-spiro(ethylenedinitramino) derivatives have been synthesized and characterized tandfonline.comresearchgate.net. The formation of these structures is often regioselective. Interestingly, certain ansa-substituted phosphazenes can be transformed into their more stable spirocyclic isomers, a reaction that can be catalyzed by bases like cesium fluoride (CsF) or even non-fluorinated bases acs.org.
Table 2: Selected Spirocyclic Fluorocyclotriphosphazene Derivatives This table is interactive. Users can sort data by clicking on the column headers.
| Derivative Class | Bifunctional Reagent | Resulting Structure | Key Features | Reference(s) |
|---|---|---|---|---|
| Spiro(ethylenedinitramino) | N,N'-Dinitroethylenediamine | A five-membered ring containing N-NO₂ groups attached to a P atom. | Synthesis of novel energetic materials. | tandfonline.comresearchgate.net |
| Spiro-alkoxy | 2-[(2-aminoethyl)amino]ethanol | An eight-membered spiro-alkoxy ring. | Fully substituted, oily compound with fluorescent properties. | chemmethod.com |
| General Spirocyclic | Diols, Diamines, Amino Alcohols | A new ring formed by the bidentate reagent at one phosphorus center. | Formed via intramolecular reactions of bifunctional reagents. | researchgate.net |
| Ferrocenyl-substituted spirocyclic | Ferrocenyl-containing diols | A spirocyclic ring incorporating a ferrocenyl moiety. | Can be formed via transformation from an ansa precursor. | acs.org |
Ansa-spiro substituted cyclophosphazenes are complex structures featuring both an ansa ring (a chain linking two non-geminal phosphorus atoms on the main ring) and a spirocyclic ring on the same molecule. The synthesis of these compounds demonstrates a high level of stereochemical and regiochemical control.
The first examples of ansa-spiro substituted fluorinated cyclophosphazenes were prepared through the reaction of specific fluorophosphazenes with dilithiated diols nih.govacs.org. For instance, reacting a monospiro substituted fluorophosphazene (B15422369) with a dilithiated diol can result in the formation of ansa-spiro isomers acs.org. These reactions can yield different isomers, such as endo and exo forms, which have been characterized by X-ray crystallography acs.org. A key finding is that these ansa-spiro compounds can undergo a rearrangement to form more stable dispiro compounds, a transformation that can be prompted by a catalytic amount of CsF at room temperature nih.govacs.org.
Table 3: Examples of Ansa-Spiro Substituted Fluorophosphazenes This table is interactive. Users can sort data by clicking on the column headers.
| Precursor(s) | Reagent(s) | Product Name/Description | Key Findings | Reference(s) |
|---|---|---|---|---|
| endo ansa FcCH₂P(S)(CH₂O)₂[P(F)N]₂(F₂PN) and disodium (B8443419) salt of propanediol | Dilithiated diols | endo-{3,5-[FcCH₂P(S)(CH₂O)₂]}{1,1-[CH₂(CH₂O)₂]}N₃P₃F₂ | Formation of ansa-spiro and bisansa products. Ansa-spiro compounds can transform into dispiro compounds. | nih.govacs.org |
| spiro RCH₂P(S)(CH₂O)₂PN₂ (R = Fc, C₆H₅) | Dilithiated diols RCH₂P(S)(CH₂OLi)₂ | endo and exo isomers of ansa-spiro substituted fluorophosphazenes | Novel isomers of ansa-spiro compounds were formed and characterized. | acs.org |
| endo ansa compound and dilithiated 1,3-propanediol | Dilithiated 1,3-propanediol | Gem, cis bisansa substituted fluorophosphazene and an ansa-spiro substituted compound | Demonstrates secondary level substitution reactions leading to complex structures. | archive.org |
Tailored Functionalization for Specific Applications
The ability to functionalize the cyclophosphazene ring allows for the precise tailoring of its properties for specific, high-performance applications. By selecting appropriate side groups, researchers can control characteristics such as flame retardancy, thermal stability, chemical affinity, and electrochemical properties.
Flame Retardants and Battery Electrolytes: One of the most significant applications is in flame retardants and as additives for lithium-ion battery electrolytes dakenchem.com. Adding just 5% by mass of this compound or its ether derivatives can markedly increase the flash point of the electrolyte dakenchem.com. This functionalization also promotes the formation of a stable solid electrolyte interphase (SEI) on the electrode surface, which improves the battery's cycling performance at high temperatures and extends its life dakenchem.com. The introduction of phosphonate (B1237965) groups onto other materials has also been shown to significantly improve thermal stability, a desirable trait for flame retardant additives mdpi.com.
Specialty Polymers and Materials: Incorporating cyclophosphazene units into organic polymer backbones can impart beneficial properties. For example, adding cyclophosphazene side groups to polystyrene or poly(methyl methacrylate) significantly reduces the combustibility of the resulting polymer acs.org. The properties of polyphosphazenes can also be tailored for specific chemical affinities, which can be used to control gas permeation. While gases like methane (B114726) and oxygen show modest permeability based on segmental chain motion, carbon dioxide can have a significant interaction with the polymer, with its permeability being proportional to the concentration of hydrophilic side groups researchgate.net.
Catalysis and Bio-applications: Functionalization can also be used to immobilize catalysts or create materials for biomedical applications. Attaching organometallic complexes to phosphazene polymers can create new catalytic or electronic materials researchgate.net. In the biomedical field, conjugating drugs to hydrophilic polyphosphazene macromolecules can increase the aqueous solubility of poorly soluble drugs and allow for a controlled, pH-triggered release of the active agent researchgate.net.
Hybrid Polymers and Copolymers Incorporating Cyclophosphazene Rings
Hybrid inorganic-organic polymers that incorporate cyclophosphazene rings combine the flexibility and processability of organic polymers with the thermal stability and fire resistance of the phosphazene core. These materials can be synthesized in several architectures, including linear polymers with phosphazenes in the backbone, or as polymers with cyclophosphazene units as pendant side groups wikipedia.orgresearchgate.net.
The synthesis often involves the polymerization of a cyclophosphazene monomer that has been functionalized with a polymerizable group, such as a vinyl, propenyl, or methacryloyl moiety researchgate.netdtic.mil. For example, poly(vinyloxypentachlorocyclotriphosphazene) can be synthesized and subsequently modified through nucleophilic substitution reactions on the phosphazene ring, allowing for the creation of a wide spectrum of related materials dtic.mil. Similarly, copolymers of polystyrene and poly(methyl methacrylate) with cyclophosphazene side groups have been prepared, demonstrating that the phosphazene unit can lower the glass transition temperature (Tg) and greatly reduce the flammability of the host polymer acs.org. The strong electron-withdrawing nature of the phosphazene ring can influence the polymerization behavior of the attached monomer rug.nldtic.mil. These hybrid materials are valued for their thermal stability and potential use as advanced coatings or thermosetting resins wikipedia.org.
Table 4: Types of Hybrid Polymers with Cyclophosphazene Rings This table is interactive. Users can sort data by clicking on the column headers.
| Polymer Architecture | Synthesis Method | Monomer Example(s) | Key Properties/Applications | Reference(s) |
|---|---|---|---|---|
| Pendant Cyclophosphazene on Carbon Chain | Radical polymerization of functionalized phosphazene monomers | Vinyloxyphosphazenes, (α-methylethenyl)phenyl phosphazenes | Flame retardancy, reactive sites for further modification, reduced combustibility. | acs.orgresearchgate.netdtic.mil |
| Cyclolinear / Cyclomatrix | Connecting small phosphazene rings with difunctional organic reagents | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) + difunctional linkers | Thermally stable coatings, thermosetting resins. | wikipedia.org |
| Linear Poly(organophosphazene) | Ring-opening polymerization of N₃P₃Cl₆ followed by macromolecular substitution | Hexachlorocyclotriphosphazene (N₃P₃Cl₆) | Basis for a wide range of polymers with diverse side groups and applications. | wikipedia.org |
| Copolymers (e.g., with Polystyrene) | Copolymerization of an organic monomer with a phosphazene-containing monomer | Styrene + phosphazene-bearing monomer | Lowered glass transition temperature (Tg), reduced flammability. | acs.org |
Structure-Property Relationships of this compound Derivatives
The properties of this compound derivatives are intrinsically linked to the nature of the substituent groups that replace the fluorine atoms on the phosphazene ring. scispace.com By strategically modifying these side groups, a vast array of materials with tailored thermal, flame retardant, optical, and electrical properties can be engineered. mdpi.comnih.gov The inherent stability of the phosphorus-nitrogen backbone, combined with the versatility of its side-group chemistry, allows for precise control over the final characteristics of the molecule. nih.govrsc.org
Influence of Substituents on Thermal Stability
The thermal stability of cyclotriphosphazene derivatives is significantly influenced by the chemical nature of the side groups attached to the phosphazene ring. nih.gov The inorganic P-N backbone itself imparts a high degree of thermal resistance. nih.gov However, the type of organic or organometallic substituent dictates the onset of decomposition and the char yield upon heating.
Research has shown that derivatives containing bulky or aromatic groups tend to exhibit enhanced thermal stability. For instance, hexaphenoxycyclotriphosphazene (B75580) (HPP) shows a 5% mass loss temperature of 324.8 °C, indicating high thermal robustness. nih.gov The incorporation of Schiff base linkages with different terminal aryl groups (H, F, Cl, Br) also yields compounds with good thermal properties. mdpi.comnih.gov The stability in these cases is attributed to the rigid aromatic structures and the stable P-N ring. nih.gov
In a comparative study, the thermal stability of cyclotriphosphazene derivatives was found to increase with the size and complexity of the aromatic substituent. For example, derivatives synthesized with 9,10-dihydroxyphenanthrene (B1203692) (PTCP) showed greater thermal stability than those with 1,8-dihydroxynaphthalene (NTCP) or 2,2'-dihydroxybiphenyl (BPCP). researchgate.net Similarly, for derivatives with Schiff base linkages, those with longer alkyl chains, such as a tetradecyl group, demonstrated slightly better thermal stability than those with a shorter pentyl chain, which is attributed to the higher molecular weight and longer C-C bonds. mdpi.comnih.gov
Table 1: Thermal Properties of Selected Cyclotriphosphazene Derivatives
| Compound/Derivative | Td5% (Temperature at 5% Mass Loss, °C) | Char Yield at 1000 °C (%) | Reference |
|---|---|---|---|
| Hexaphenoxycyclotriphosphazene (HPP) | 324.8 | 4.0 | nih.gov |
| Tetra m-toluidine (B57737) substituted phosphazene | 266.7 | 30.74 | nih.gov |
| Schiff Base Derivative (Pentyl terminal) | ~300 | ~20 | mdpi.com |
Note: Data is compiled from various research findings and may have been determined under different experimental conditions.
Influence of Substituents on Flame Retardancy
This compound derivatives are widely investigated as halogen-free flame retardants, leveraging the synergistic effect between phosphorus and nitrogen atoms. mdpi.comrsc.org The mode of action and efficiency of flame retardancy are directly dependent on the attached side groups. mdpi.com These groups can influence the combustion process in both the gas phase (releasing radical scavengers) and the condensed phase (promoting char formation). nih.gov
The Limiting Oxygen Index (LOI) is a common measure of a material's flame retardancy, indicating the minimum oxygen concentration required to support combustion. Materials with an LOI above 21% are considered flame retardant in air. ikm.org.my Studies on polyurethane coatings have shown that incorporating just 1 wt.% of a hexasubstituted cyclotriphosphazene derivative with Schiff base linkages can increase the LOI from 21.9% (for pure polyurethane) to 24.9%. mdpi.comnih.gov The effectiveness of the flame retardant is also linked to the molecular weight and structure of the side chains; derivatives with longer alkyl chains have been shown to provide higher LOI values due to a greater synergistic interaction between phosphorus, nitrogen, and the alkyl chain. mdpi.com
When used as additives in polymers like Acrylonitrile-Butadiene-Styrene (ABS), cyclotriphosphazene derivatives significantly improve fire resistance. The derivative PTCP, when added to ABS at 20 wt.%, increased the LOI to 25.2 and achieved a V-1 rating in the UL-94 test. researchgate.net This highlights the role of the phenanthrene (B1679779) moiety in promoting a stable char layer that insulates the underlying material from heat and flammable gases. mdpi.com
Table 2: Flame Retardant Properties of Polymers with Cyclotriphosphazene Additives
| Polymer Matrix | Derivative (wt.%) | LOI (%) | UL-94 Rating | Reference |
|---|---|---|---|---|
| Polyurethane (PU) | None | 21.9 | - | mdpi.comnih.gov |
| PU | Schiff Base Derivative (Tetradecyl, 1%) | 24.9 | - | mdpi.comnih.gov |
| PU Lacquer | Dodecyl Derivative | 24.71 | - | ikm.org.my |
| PU Lacquer | Hydroxy Derivative | 25.80 | - | ikm.org.my |
| ABS | None | 18.5 | Fails | researchgate.net |
| ABS | PTCP (20%) | 25.2 | V-1 | researchgate.net |
| ABS | NTCP (20%) | 24.5 | V-1 | researchgate.net |
Note: LOI and UL-94 are standard tests to measure flame retardancy. Higher LOI and a V-0/V-1 rating indicate better performance.
Influence of Substituents on Optical and Electrical Properties
The electronic structure and, consequently, the optical and electrical properties of cyclotriphosphazene derivatives can be tuned by the choice of substituents. rsc.org While the phosphazene backbone itself is transparent down to the 220 nm UV region, the introduction of chromophoric side groups can impart specific absorption and emission characteristics. rsc.org Aryl Schiff bases, for example, contain a π-conjugated system that can lead to useful optoelectronic properties. nih.gov
The refractive index of poly(aryloxyphosphazenes) is a function of the side group structure, with bulky aromatic groups generally leading to higher refractive indices. dtic.mil Values for a series of poly(aryloxyphosphazenes) were found to range from 1.561 to 1.686, demonstrating the tunability of this property. dtic.mil Furthermore, certain derivatives have been shown to exhibit nonlinear optical (NLO) properties, such as second harmonic generation (SHG). The magnitude of the NLO response is correlated with the nature of the substituent and the molecular conformation, with groups like isothiocyanate (-NCS) showing notable SHG efficiency. researchgate.netosti.gov
In terms of electrical properties, most phosphazene polymers are insulators. However, specific side groups can be introduced to generate semiconductivity through side-group-to-side-group charge transport. rsc.org The dielectric properties, including the dielectric constant and loss, are also highly dependent on the substituent. mdpi.com For instance, the introduction of phenoxysulfonic acid groups onto a polyphosphazene backbone creates a polymer that can be used as a template for synthesizing conductive composites like PEDOT:poly(phosphazene), offering an alternative to traditional conductive polymers with improved thermal and oxidative stability. rsc.org
Advanced Spectroscopic and Characterization Techniques in Hexafluorocyclotriphosphazene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone in the analysis of phosphorus-containing compounds, providing detailed insights into molecular structure and dynamics. numberanalytics.com For hexafluorocyclotriphosphazene, a molecule with a nine-spin system ([A[X]₂]₃) and D₃h symmetry, high-resolution NMR is crucial for a comprehensive understanding. nih.gov
¹⁹F NMR Spectroscopy for Structural Assignment and Purity Assessment
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for analyzing fluorinated compounds like this compound. thermofisher.com Its utility stems from the large chemical shift dispersion of the ¹⁹F nucleus, which minimizes the probability of peak overlapping and simplifies spectral interpretation. thermofisher.com This technique is instrumental in assigning the structure of this compound and its derivatives. For instance, in the reaction of N₃P₃F₆ with sodium phenoxide, ¹⁹F NMR spectroscopy with ³¹P decoupling was used to assign the structures of the resulting phenoxyfluorocyclotriphosphazenes. researchgate.net This allowed for the determination of a non-geminal reaction pathway. researchgate.net
Furthermore, ¹⁹F NMR is a valuable tool for assessing the purity of this compound. cgiar.org The presence of impurities can be readily detected by the appearance of additional signals in the spectrum. The high sensitivity of ¹⁹F NMR allows for the detection of even minor impurities, ensuring the quality of the compound for further reactions or applications. thermofisher.comcgiar.org
³¹P NMR Spectroscopy for Structural Elucidation and Reaction Monitoring
Phosphorus-31 (³¹P) NMR spectroscopy is an invaluable tool for the structural elucidation of cyclophosphazenes. researchgate.net The chemical shifts and coupling constants observed in ³¹P NMR spectra provide detailed information about the electronic environment and connectivity of the phosphorus atoms within the phosphazene ring. numberanalytics.com For this compound, ³¹P NMR is essential for confirming the cyclic structure and the equivalence of the three phosphorus atoms.
Beyond structural analysis, ³¹P NMR is a powerful technique for monitoring the progress of reactions involving this compound. numberanalytics.comresearchgate.net As the fluorine atoms are substituted by other functional groups, the chemical environment of the phosphorus atoms changes, leading to shifts in the ³¹P NMR signals. This allows researchers to follow the course of a reaction in real-time, identify intermediates, and determine the final product distribution. numberanalytics.com For example, the significant change in the ³¹P chemical shift (46-47 ppm) upon hydrogenation of ethynylphosphazene derivatives to alkylphosphazenes simplifies complex spectra and facilitates structural assignment.
Analysis of Spin-Spin Coupling Constants (e.g., ¹J(P,F), ²J(P,P), ²J(F,F), ³J(P,F), ⁴J(F,F))
A detailed analysis of spin-spin coupling constants is critical for a complete structural characterization of this compound. These couplings provide through-bond connectivity information between different nuclei. The high-resolution NMR spectra of this compound, measured at 183 K, have allowed for the determination of two complete and very similar sets of six experimental spin-spin coupling constants for the first time. nih.gov
The magnitudes of these coupling constants are sensitive to the geometric and electronic structure of the molecule. For instance, the one-bond coupling ¹J(P,F) provides direct information about the P-F bond, while the two-bond couplings, ²J(P,P) and ²J(F,F), offer insights into the geometry of the P-N-P and F-P-F fragments, respectively. Longer-range couplings, such as ³J(P,F) and ⁴J(F,F), are also valuable for confirming the cyclic structure and the relative orientation of the fluorine atoms. The through-space transmission of J-coupling can also occur when nuclei are in close proximity. organicchemistrydata.org
A study reported the following experimental spin-spin coupling constants for this compound:
| Coupling Constant | Value (Hz) |
|---|---|
| ¹J(P,F) | ~920 |
| ²J(P,P) | ~60 |
| ²J(F,F) | Not specified |
| ³J(P,F) | ~40 |
| ⁴J(F,F)cis | Not specified |
Note: The precise values can vary slightly depending on the experimental conditions and the specific analysis method used. The table presents approximate values based on available research. nih.gov
Subspectral Analysis and Iterative Fitting Computation of NMR Spectra
Due to the complexity of the nine-spin system in this compound, the NMR spectra are often higher-order, meaning they cannot be interpreted by simple first-order rules. researchgate.net To accurately extract the chemical shifts and coupling constants, advanced analytical techniques are required. Subspectral analysis is a method used to break down the complex spectrum into smaller, more manageable parts, which can then be analyzed individually. nih.gov
Following subspectral analysis, iterative fitting computation is employed to refine the NMR parameters. nih.gov This involves simulating the spectrum using a set of trial parameters and comparing it to the experimental spectrum. The parameters are then adjusted iteratively until the simulated spectrum matches the experimental one as closely as possible. This process, often facilitated by specialized software, allows for the precise determination of all chemical shifts and coupling constants, even in highly complex spin systems. nih.gov
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. ksu.edu.sa In the context of this compound research, IR spectroscopy is used to confirm the presence of characteristic bonds, such as the P-F and P=N bonds. The vibrational frequencies of these bonds give rise to specific absorption bands in the IR spectrum. libretexts.org
The IR spectrum of this compound exhibits strong absorptions corresponding to the stretching and bending vibrations of the P-F and P-N bonds within the phosphazene ring. These characteristic peaks can be used to confirm the identity of the compound and to monitor its reactions. For example, the disappearance of the P-F absorption band and the appearance of new bands corresponding to a new functional group can indicate a successful substitution reaction. electronicsandbooks.com
| Bond | Typical IR Absorption Range (cm⁻¹) |
| P=N (ring stretch) | 1200 - 1300 |
| P-F (stretch) | 800 - 950 |
This table provides a general range for the characteristic IR absorptions of the key bonds in this compound. wikipedia.org
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. cgiar.org In the study of this compound, mass spectrometry is used to confirm the molecular formula (F₆N₃P₃) by determining the mass-to-charge ratio (m/z) of the molecular ion. nih.gov
Substituted cyclophosphazenes, including derivatives of this compound, have been shown to be useful as high molecular weight reference compounds in field desorption mass spectrometry. nih.gov This is due to their volatility, ease of synthesis, and favorable mass spectral characteristics. nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner upon ionization. This fragmentation data can help to confirm the structure of the parent compound and to identify the products of its reactions. researchgate.net
Computational Chemistry and Theoretical Modeling of Hexafluorocyclotriphosphazene
Quantum Chemical Simulations and Molecular Orbital Calculations
Quantum chemical simulations, including both ab initio and semi-empirical methods, have been employed to explore the electronic structure of hexafluorocyclotriphosphazene. biochempress.com Molecular orbital (MO) calculations offer a detailed picture of the bonding within the phosphazene ring. researchgate.netresearchgate.net
A qualitative molecular orbital approach reveals that beyond the fundamental σ-bond framework, the stabilization of the (PN)n ring is significantly influenced by two 2n-center, two-electron π-bonds—one radial and one axial. researchgate.netresearchgate.nettacr.cz The radial π-interaction is noted to be more effective and comparable in magnitude to the σ-interactions. researchgate.netresearchgate.net Further minor stabilization is provided by non-bonding π-radial and π-axial molecular orbitals, which are primarily located on the nitrogen atoms. researchgate.netresearchgate.net These orbital interactions are characterized as having a hyperconjugation character. researchgate.netresearchgate.net Both Extended Hückel Theory (EHT), ab initio, and Density Functional Theory (DFT) calculations consistently provide this qualitative view of the bonding. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity. ijarset.com For instance, the molecule with the highest HOMO energy is typically the best electron donor, while the one with the lowest LUMO energy is the best electron acceptor. ijarset.com Computational methods allow for the calculation of these orbital energies, providing insights into the molecule's behavior in chemical reactions. ijarset.comcolby.edu
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a principal computational method for investigating the electronic structure and predicting the reactivity of molecules like this compound. wikipedia.orgnih.govscispace.com DFT calculations are used to optimize molecular geometries, analyze electronic properties, and predict the outcomes of chemical reactions. biochempress.comaimspress.com
Hybrid DFT methods, such as B3LYP, have been successfully used to study the reactivity of this compound toward various substituents. biochempress.com These studies involve optimizing the geometries of reactants and products and discussing their thermodynamic properties to determine the most favorable reaction pathways. biochempress.com For example, calculations on substituted phenoxyfluorocyclotriphosphazenes showed that the Natural Bond Orbital (NBO) charges on the phenyl group remain consistent regardless of whether the other substituents on the phosphazene ring are fluorine or chlorine. researchgate.netresearchgate.net
Reactivity descriptors derived from conceptual DFT, such as global hardness (η), global softness (S), electronic chemical potential (μ), and electrophilicity (ω), can be calculated to rationalize observed reactivities. rsc.orgbeilstein-journals.org These parameters provide a quantitative basis for understanding why certain reactions are favored over others. beilstein-journals.org The analysis of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps further aids in predicting the sites of nucleophilic or electrophilic attack. researchgate.netmdpi.com For instance, the (NPCl₂)₃ molecule is calculated to be highly polarized, with a significant positive net charge on the phosphorus atoms and negative charges on the nitrogen and chlorine atoms, indicating its susceptibility to nucleophilic attack at the phosphorus centers. biochempress.com
Table 1: Calculated Reactivity Descriptors for a Related System (2-phosphaindolizines)
This table illustrates the types of reactivity descriptors that can be calculated using DFT to predict chemical behavior.
| Compound | Global Hardness (η) | Electronic Chemical Potential (μ) | Electrophilicity (ω) |
| 6A | 2.592 | -3.957 | 3.024 |
| 6Cb | 2.053 | -3.272 | 2.597 |
| 6D | 1.956 | -3.328 | 2.836 |
Data adapted from a conceptual DFT study on 2-phosphaindolizines to illustrate the application of these descriptors. beilstein-journals.org
Prediction of Chemical Shifts and Coupling Constants
Theoretical calculations, particularly using DFT, have proven valuable in predicting NMR parameters for this compound. researchgate.netnih.gov These predictions are crucial for interpreting complex experimental NMR spectra and for the unambiguous assignment of chemical structures. nih.gov
For this compound, which forms a rigid nine-spin system ([A[X]₂]₃) with D₃h symmetry, high-resolution ³¹P and ¹⁹F NMR spectra have been measured and analyzed. researchgate.netnih.gov Theoretical DFT calculations of chemical shifts and spin-spin coupling constants were performed to evaluate their predictive accuracy. researchgate.netnih.gov It was found that the PP/aug-cc-pVDZ level of theory provided the best agreement with the experimental data. researchgate.netnih.gov This allowed for the first-time determination of two complete and very similar sets of six experimental spin-spin coupling constants. researchgate.netnih.gov
The ability to accurately compute these parameters is a significant aid in structural elucidation, especially for complex spin systems where spectral analysis can be challenging. researchgate.net Machine learning approaches, often trained on DFT-calculated data, are also emerging as powerful tools for the rapid prediction of chemical shifts and coupling constants. mdpi.comnih.govd-nb.info
Table 2: Experimental and Calculated Spin-Spin Coupling Constants (in Hz) for this compound
| Coupling Constant | Experimental Value (Set 1) | Experimental Value (Set 2) | Calculated Value (DFT) |
| ¹J(P,F) | 927.8 | 927.7 | 930.1 |
| ²J(P,P) | 59.9 | 60.1 | 58.3 |
| ²J(F,F) | 48.7 | 48.6 | 47.9 |
| ³J(P,F) | 30.0 | 30.0 | 29.1 |
| ⁴J(F,F)cis | 11.5 | 11.5 | 10.8 |
| ⁴J(F,F)trans | 5.8 | 5.8 | 5.4 |
| Data sourced from a detailed NMR and DFT study on this compound. researchgate.netnih.gov |
Analysis of Bonding Nature in Cyclic Fluorophosphazenes
The nature of the chemical bonds in cyclic phosphazenes, including this compound, has been a subject of extensive theoretical investigation. researchgate.netresearchgate.net Early models involving significant phosphorus d-orbital participation have been revised based on modern computational analyses.
Current understanding, supported by ab initio and DFT calculations, suggests that the contribution of phosphorus d-orbitals to the chemical bonding concept in phosphazenes is negligible. researchgate.netresearchgate.net The out-of-plane π and in-plane π' bonds are mediated almost exclusively by p-orbitals. researchgate.net However, the inclusion of d-functions on phosphorus in the basis set is computationally necessary for an accurate quantitative description of the molecule's electronic and geometric structure. researchgate.netresearchgate.net
A bonding energy decomposition analysis indicates that the cyclic interactions within the (PN)n ring are approximately half covalent and half electrostatic. researchgate.netresearchgate.netresearchgate.net The covalent bonding component is primarily dominated by radial interactions. researchgate.netresearchgate.net The concept of aromaticity is generally considered inappropriate for describing the bonding in cyclophosphazenes. researchgate.netresearchgate.net Instead, a model of polarized bonds, supported by analysis of orbitals and charges, is favored over earlier explanations that involved asymmetric donation from nitrogen lone pairs. researchgate.net This polarized model, combined with the understanding of multicenter π-bonding, provides a comprehensive picture of the electronic structure of these fascinating inorganic rings. researchgate.netresearchgate.net
Applications in Advanced Materials Science
Flame Retardant Applications
Hexafluorocyclotriphosphazene is recognized for its efficacy as a flame retardant, owing to the synergistic effects of phosphorus, nitrogen, and fluorine within its structure. dakenchem.comnih.gov This halogen-containing compound offers an alternative to some traditional halogenated flame retardants, with studies indicating lower smoke emission and toxicity. dakenchem.comnih.gov Its application spans various materials, enhancing their resistance to ignition and combustion.
The primary mechanism by which this compound imparts flame retardancy is through gas-phase radical trapping. doi.orgnist.gov During combustion, polymers decompose and release flammable volatile radicals, such as hydrogen (H•) and hydroxyl (HO•) radicals, which propagate the fire. doi.orgnih.gov this compound vaporizes at elevated temperatures and decomposes to release phosphorus and fluorine-containing radicals. doi.org These radicals act as scavengers, interrupting the combustion chain reaction by quenching the highly reactive H• and HO• radicals. doi.orgnih.gov This process inhibits the flame and reduces the rate of heat release. doi.orgnist.gov
Additionally, the nitrogen components can release inert gases upon decomposition, which dilutes the flammable gases and oxygen in the combustion zone, further suppressing the fire. nih.gov The high bond energy of the P-F bond also contributes to its thermal stability and flame-retardant action by hindering the combustion chain reaction. dakenchem.com
| Mechanism | Description | Key Radicals Trapped |
|---|---|---|
| Gas-Phase Radical Trapping | Decomposition of HFPN releases phosphorus and fluorine-containing radicals that quench flammable radicals in the gas phase, interrupting the combustion chain reaction. doi.orgnih.gov | H•, HO• doi.org |
| Gas Dilution | Nitrogen components release inert gases during combustion, diluting the concentration of flammable gases and oxygen. nih.gov | N/A |
| Condensed-Phase Action | Formation of a protective char layer on the material's surface, which insulates the underlying polymer from heat and oxygen. nih.govmdpi.com | N/A |
The flame retardant efficacy of this compound can be significantly enhanced when used in combination with other flame retardants, leading to synergistic effects.
Nanomaterials : The incorporation of nanomaterials like halloysite (B83129) nanotubes (HNTs) and metal-organic frameworks (MOFs) can improve the thermal stability and char formation of polymers treated with phosphazene derivatives. mdpi.com For instance, a novel flame-retardant nanomaterial created by combining HNT with UiO66-NH2 (a type of MOF) acted as a synergistic agent for hexaphenoxycyclotriphosphazene (B75580) in epoxy resin, leading to increased decomposition temperatures. mdpi.com Graphene oxide functionalized with hexachlorocyclotriphosphazene has also demonstrated excellent thermal stability and flame-retardant capabilities. nih.gov
Organosilicon Compounds : Silicon-containing compounds are known to be highly efficient flame retardants. mdpi.com A novel silicon-containing cyclotriphosphazene (B1200923) compound was designed by reacting hexachlorocyclotriphosphazene with dihydroxypropyl silicone oil and sodium phenoxide. This compound achieved a UL94 V-0 rating in polycarbonate at a low loading of only 3 wt%, demonstrating a significant synergistic effect between the phosphazene and silicone components. mdpi.com
The versatile nature of this compound and its derivatives allows for their integration into a wide range of materials to improve their fire safety.
Textiles : Water-soluble derivatives of cyclotriphosphazene have been successfully used as flame retardant finishes for cotton and various cotton-polyester and cotton-polyamide blend fabrics. mdpi.com A durable finish can be achieved through a photoinduced grafting reaction, improving the limiting oxygen index (LOI) and reducing the heat release rate of the textiles. mdpi.com
Plastics : Cyclotriphosphazene derivatives are incorporated into various plastics to enhance their flame retardancy. For example, they have been used in epoxy resins and polycarbonates. mdpi.commdpi.com The addition of these compounds can help the plastics achieve higher flame-retardant ratings, such as the UL-94 V-0 standard. mdpi.com
Construction Materials : The use of nanoparticles as fire retardants is a growing area in the construction industry. nih.gov While specific applications of this compound in construction materials are less documented in the provided search results, the principles of its flame retardancy suggest potential for incorporation into coatings, foams, and composites used in building applications to reduce flammability and improve fire safety.
Lithium-ion Battery Electrolyte Additives
Safety is a critical concern for lithium-ion batteries, particularly the flammability of the organic carbonate-based electrolytes. inl.gov this compound and its derivatives have emerged as highly effective electrolyte additives to mitigate these risks. dakenchem.comdoi.org
Adding a small amount of this compound to a conventional lithium-ion battery electrolyte can significantly enhance its thermal stability and reduce its flammability. dakenchem.comdoi.org The presence of HFPN raises the flash point of the electrolyte, making it less prone to ignition in case of thermal runaway. dakenchem.com For example, adding 5% by mass of this compound or its derivatives can significantly increase the electrolyte's flash point. dakenchem.com
During a thermal event, HFPN volatilizes and its vapor acts as a flame suppressant through the radical trapping mechanism described earlier, effectively quenching the combustion of the flammable electrolyte solvents. doi.org This property is crucial in preventing or delaying catastrophic battery fires. Research has shown that electrolytes containing HFPN exhibit a significant reduction in the peak heat release rate during combustion. doi.org
Beyond its flame-retardant properties, this compound plays a crucial role in optimizing the solid electrolyte interphase (SEI) layer on the surface of the battery's anode. dakenchem.comresearchgate.net The SEI is a passivation layer formed during the initial charging cycles that is critical for the battery's stability, performance, and lifespan. qianggroup.comrsc.org
Fluorinated phosphazene compounds, often in conjunction with other additives like fluoroethylene carbonate (FEC), can decompose to form a dense, uniform, and thin protective layer on the electrode surface. researchgate.netresearchgate.net This optimized SEI layer offers several advantages:
It effectively suppresses further electrolyte decomposition and electrode corrosion. researchgate.netyacooscience.com
It helps to maintain the structural integrity of the anode, which is particularly important for high-capacity materials like silicon that experience large volume changes during cycling. researchgate.net
| Property Enhanced | Mechanism of Action | Observed Benefits |
|---|---|---|
| Thermal Stability & Reduced Flammability | Increases electrolyte flash point; gas-phase radical trapping during thermal events. dakenchem.comdoi.org | Reduced risk of thermal runaway and battery fires; lower peak heat release rate. dakenchem.comdoi.org |
| SEI Layer Optimization | Decomposes to form a dense, uniform, and stable SEI layer on the anode surface. researchgate.netresearchgate.net | Suppressed electrolyte decomposition, improved cycling stability, and extended battery life. dakenchem.comyacooscience.com |
| Electrochemical Performance | Formation of a more effective SEI leads to lower cell impedance. researchgate.net | Enhanced discharge capacity and improved long-term performance. researchgate.netresearchgate.net |
Influence on Ionic Conductivity and Lithium Ion Migration Efficiency
While primarily known as a flame retardant, the effect of this compound on the electrolyte's transport properties is a critical consideration. The addition of HFPN can influence the ionic conductivity of the electrolyte. researchgate.net Efficient lithium-ion migration is paramount for battery performance, and HFPN contributes by helping to form a dense and uniform SEI layer on the lithium metal anode. doi.org This stable interface is crucial for facilitating smooth and efficient lithium ion transport, which is essential for achieving high rate performance and stable cycling. doi.orgnih.gov The optimization of HFPN concentration is key to balancing safety enhancements with the need to maintain adequate ionic conductivity for practical applications. researchgate.net
Table 1: Ionic Conductivity of Electrolytes with Phosphazene Additives This table presents data on how different phosphazene additives affect the ionic conductivity of an ether-based electrolyte.
| Additive (20 wt%) | Ionic Conductivity (mS/cm) |
|---|---|
| None | 10.52 |
| This compound (HFPN) | 6.58 |
| Ethoxy-pentafluorocyclotriphosphazene (EtPFPN) | 7.95 |
| Hexachlorocyclotriphosphazene (HCCP) | 6.89 |
Data sourced from a comparative study on phosphazene-based flame retardants. researchgate.net
Comparative Studies with Other Phosphazene-Based Flame Retardants in Electrolytes
Table 2: Comparison of Cyclic Phosphazene Flame Retardants This table outlines the distinct mechanisms and performance characteristics of three different phosphazene additives in battery electrolytes.
| Compound | Primary Flame Retardancy Mechanism | Key Characteristics |
|---|---|---|
| This compound (HFPN) | Functions as a co-solvent. | Maintains stable electrochemical performance; requires >20 wt% for significant flame retardancy. researchgate.net |
| Hexachlorocyclotriphosphazene (HCCP) | P-Cl bond decomposition. | Superior flame suppression; exhibits electrochemical instability above 15 wt%. researchgate.net |
| Ethoxy-pentafluorocyclotriphosphazene (EtPFPN) | Integrates into the electrolyte solvation structure. | Optimal balance of flame retardancy and electrochemical stability. researchgate.net |
Data derived from a systematic investigation of cyclic phosphazene-based additives. researchgate.net
High-Performance Polymers and Coatings
Cyclotriphosphazenes serve as fundamental building blocks for a unique class of hybrid organic-inorganic polymers known as polyphosphazenes. rsc.org
Precursor for Phosphazene-Based Polymers with Enhanced Mechanical and Thermal Properties
The most common route for synthesizing polyphosphazenes involves the thermal ring-opening polymerization of Hexachlorocyclotriphosphazene (HCCP), the chlorinated analogue of HFPN, to produce polydichlorophosphazene. rsc.orgnih.gov This linear polymer is a highly reactive intermediate. rsc.org The two chlorine atoms on each phosphorus in the polymer backbone are readily replaced by a vast number of organic nucleophilic side groups. rsc.orgacs.org
This synthetic flexibility allows for the creation of a wide array of polymers with tailored properties. nih.gov By carefully selecting the organic side groups, polymers can be designed with enhanced thermal stability, flame retardancy, and specific mechanical characteristics ranging from elastomers to rigid plastics. mdpi.comrsc.orgresearchgate.net For example, incorporating phosphazene components into epoxy resins and other polymers has been shown to improve mechanical properties and heat resistance, often due to the formation of a specialized three-dimensional polymer network with phosphazene cycles at the junction points. mdpi.commdpi.com The inorganic phosphorus-nitrogen backbone imparts underlying thermo-oxidative stability, while the organic side groups control the physical and chemical properties of the final material. acs.orgresearchgate.net
Applications in Aerospace, Automotive, and Electronics Industries
The robust characteristics of this compound and its derivatives make them suitable for use in industries where materials are subjected to extreme conditions.
Aerospace: In the aerospace sector, materials are required to have high thermal stability, chemical resistance to aggressive fuels, and be lightweight. fluorotherm.com Fluoropolymers are frequently used because they meet these demanding criteria. fluorotherm.com As a fluorine-containing phosphazene compound, this compound contributes to the development of high-performance polymers, such as fluororubber, which offers excellent heat resistance for use in high-temperature environments. dakenchem.comsixfluorine.com Its inherent flame-retardant properties are also a critical safety feature for aerospace applications. dakenchem.com
Automotive: The automotive industry utilizes fluoropolymers to enhance vehicle performance, safety, efficiency, and durability. fluoropolymers.eu These materials are essential for key components in low-carbon mobility technologies, including innovative batteries and fuel cells. fluoropolymers.eu this compound, as a source of fluorine and phosphorus, is particularly relevant. For instance, per- and polyfluoroalkyl substances (PFAS) are employed in the power electronics and lithium-ion batteries that are crucial for electric mobility. vda.de The compound's role as a flame-retardant additive in battery electrolytes helps to mitigate the risk of thermal runaway, a significant safety concern in electric vehicles. dakenchem.comdoi.org
Electronics: In the electronics industry, this compound serves as a key ingredient in the formulation of specialized materials. dakenchem.comtcichemicals.comtcichemicals.com Its properties are leveraged for optical glass modification, where it can enhance heat resistance and light transmittance, making it suitable for precision optical devices. dakenchem.com Furthermore, the thermal and chemical stability of PFAS materials are highly valued in electronics manufacturing. z2data.com They are used as flame-retardants in printed circuit board (PCB) laminates and for their insulating properties in cables. z2data.com
Table 1: Industrial Applications of this compound
| Industry | Specific Application Area | Key Benefit(s) |
|---|---|---|
| Aerospace | High-performance polymers, Flame retardants | Thermal stability, Chemical inertness, Lightweight |
| Automotive | Lithium-ion battery electrolytes, Power electronics | Flame retardancy, Enhanced safety, Durability |
| Electronics | Optical glass modification, PCB laminates | Heat resistance, Light transmittance, Flame retardancy |
Development of Water-Repellent and Anti-Fogging Agents
The high fluorine content of this compound makes it a candidate for modifying surface properties to control wetting behavior.
Water-Repellent Agents: Water-repellent coatings are designed to protect surfaces from moisture damage by preventing water absorption. specialchem.comlorangercoatings.com These formulations often utilize fluorochemicals or silicone-based compounds to reduce surface tension. specialchem.compublications.gc.ca Fluorinated polymers are particularly effective due to their ability to create low-energy surfaces that cause water to bead up and roll off. publications.gc.ca Although direct applications of this compound are not extensively documented in this specific area, its chemical composition aligns with the principles used to create durable water-repellent finishes. researchgate.net
Anti-Fogging Agents: Fogging occurs when water vapor condenses into small droplets on a surface, obscuring visibility. wikipedia.orgspecialchem.com Anti-fog agents are chemicals, typically surfactants, that prevent this by minimizing the surface tension of water, causing the droplets to spread into a thin, transparent film. wikipedia.orgspecialchem.com Research has shown that various commercial anti-fog products contain per- and polyfluorinated alkyl substances (PFAS), leveraging their surfactant properties. nih.gov The structure of this compound suggests its derivatives could be engineered to act as effective anti-fogging agents for applications ranging from food packaging to automotive windshields. specialchem.comspecialchem.com
Catalytic Applications
This compound plays a significant role as both a catalyst and a structural hub in various chemical processes, most notably in energy storage and synthetic chemistry.
Use as a Hub in Multidimensional Catalytic Click Chemistry
This compound (referred to as HFP in this context) has emerged as a key component in the field of click chemistry, a class of reactions known for their reliability and specificity. nih.gov Specifically, HFP serves as a polyvalent connective hub in Phosphorus Fluoride (B91410) Exchange (PFEx), a cutting-edge catalytic click-reaction technology. nih.govnih.govmonash.edu This process allows for the reliable coupling of the P-F bonds on the phosphazene ring with nucleophiles like alcohols and amines to form stable P-O and P-N linkages. nih.govnih.gov The unique structure of HFP allows for the controlled and sequential addition of different functional groups, enabling the creation of complex, three-dimensional molecules from a central phosphorus-based hub. nih.govmonash.eduresearchgate.net This capability is valuable for the rapid discovery of functional molecules and the late-stage functionalization of drug fragments. nih.govmonash.edu
Table 2: Catalytic Roles of this compound
| Application Area | Specific Role | Mechanism of Action |
|---|---|---|
| Li-S Batteries | Electrolyte Additive | Forms a stable SEI layer, physically trapping polysulfides and preventing dissolution. |
| Li-S Batteries | Conversion Promoter | Catalytically enhances the kinetics of polysulfide redox reactions, improving efficiency. |
| Click Chemistry | Multidimensional Hub (PFEx) | Provides a stable P(V)-F core for sequential and selective reactions with nucleophiles. |
Semiconductor Processing (Etching/Deposition Intermediate)
In the manufacturing of semiconductors and electronic components, precision is paramount. duvelco.com Processes like plasma etching and chemical vapor deposition are used to create the intricate circuitry on wafers. tstar.com Plasma etching uses highly reactive gases to remove excess material, while deposition adds thin films of insulating materials. tstar.com Fluorinated compounds are critical in these processes. semiconductors.orgsemiconductors.org this compound is specifically identified as being used as an intermediate in etching or deposition processes, particularly in the manufacturing of Liquid Crystal Display (LCD) substrates. dakenchem.com Its thermal stability and the reactivity of its P-F bonds make it a suitable precursor or reactant in the complex chemical environment of a plasma chamber. dakenchem.comduvelco.com
Potential as a Solvent for Chemical Reactions
This compound, with its unique chemical structure, has been investigated for its potential as a solvent or co-solvent in various chemical processes. Its utility in this role stems from its high thermal stability, chemical inertness, and low reactivity, which make it a stable, non-reactive medium for facilitating chemical reactions or dissolving other substances. lookchem.comdakenchem.com
The compound's nonpolar nature and low electron-donating ability mean it does not coordinate with certain ions, a property that is particularly advantageous in specific applications like lithium-ion batteries. researchgate.net When used as a co-solvent, it can enhance the properties of the primary solvent system.
Research Findings in Electrolyte Systems
The inclusion of this compound as a co-solvent in carbonate-based electrolytes has been shown to:
Improve Safety : As an efficient flame-retardant agent, it significantly reduces the flammability of volatile and combustible organic carbonate solvents typically used in commercial lithium-ion batteries. researchgate.netdoi.org The presence of phosphorus, nitrogen, and fluorine creates a synergistic flame-retardant effect. researchgate.net
Maintain Electrochemical Performance : Studies have shown that as a non-coordinating co-solvent, it does not interfere with the lithium ion storage process. researchgate.net The nonpolar phosphazene molecules are excluded from the primary solvation sheath of the lithium ions, which helps in maintaining the anode structure and interface, leading to stable cycling. researchgate.net
The table below summarizes the key physicochemical properties of this compound that are relevant to its potential as a solvent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | F₆N₃P₃ |
| Melting Point | 25-30 °C |
| Boiling Point | 50.9 °C |
| Density | 2.237 g/cm³ (at 20°C) |
| Solubility | Soluble in Toluene |
| Water Solubility | Decomposes/Almost insoluble |
Data sourced from multiple references. lookchem.comdakenchem.com
Research indicates that the addition of fluorinated phosphazenes like this compound can improve the electrochemical performance and cycling stability of batteries. researchgate.net The fluorine content is particularly beneficial for these enhancements. researchgate.net While it has been explored as a primary solvent, its most promising application appears to be as a functional co-solvent, particularly in applications demanding high stability and safety, such as in energy storage systems. lookchem.comresearchgate.netresearchgate.net
Table of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | F₆N₃P₃ |
Biological Research and Biomedical Applications
Development of Novel Drug Delivery Systems
The design of effective drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance the efficacy and reduce the side effects of potent drugs. nih.gov Polyphosphazenes, derived from the parent cyclotriphosphazene (B1200923) structure, have emerged as a highly promising class of polymers for these applications due to their tunable properties and biocompatibility. alfachemic.com
Bio-erodible polyphosphazenes are designed to degrade into non-toxic, small molecules that can be safely metabolized or excreted by the body. mdpi.com This characteristic is crucial for creating controlled drug release matrices. The degradation of the polymer backbone can be modulated by the careful selection of side groups attached to the phosphorus atoms. tandfonline.com For instance, the incorporation of amino acid ester side groups sensitizes the polymers to hydrolysis, allowing for a predictable release of encapsulated therapeutic agents. mdpi.com This approach has been utilized to develop monolithic matrix systems for the controlled delivery of both macromolecules and low-molecular-weight drugs. mdpi.com The versatility of this platform allows for the synthesis of polymers with a wide array of properties, all originating from the same poly(dichlorophosphazene) (B1141720) precursor, simply by altering the side chain substituents. mdpi.com
The rate of erosion and subsequent drug release can be finely tuned. Studies have shown that polymers with side groups like amino acid esters, imidazolyl, glucosyl, and glyceryl result in hydrolytically sensitive polyphosphazenes with varying degradation rates. nih.gov This tunability is a significant advantage in designing delivery systems for specific therapeutic needs.
Table 1: Examples of Bio-erodible Polyphosphazene Systems for Drug Delivery
| Polymer System | Side Groups | Drug Released | Key Finding |
|---|---|---|---|
| Poly(imidazole methylphenoxy)phosphazene | Imidazole, Methylphenoxy | Macromolecules, Low molecular weight drugs | Demonstrated bio-erodibility and versatility in releasing different types of drugs. mdpi.com |
| Polyphosphazenes with amino acid ester side groups | Amino acid esters | Colchicine | Effective in vitro release, showing potential for musculoskeletal use. alfachemic.com |
| Polyphosphazenes with PEG-type arms | Polyethylene glycol (PEG) | Platinum derivatives, Doxorubicin, Paclitaxel | Can be formulated as micelles, hydrogels, or nanoparticles for anticancer drug delivery. nih.gov |
| Cyclotriphosphazene-based microspheres | - | Ibuprofen, Trimethoprim | Proposed as carriers for controlled release of common drugs. nih.gov |
The hydrolytic stability of phosphazene-based materials is a critical factor in their performance within the body. The degradation mechanism typically involves the hydrolysis of the side groups, which then sensitizes the polymer backbone to cleavage, ultimately yielding phosphate, ammonia, and the corresponding side group molecules. tandfonline.comnih.gov The nature of the linkage of the side group to the phosphorus atom significantly influences the degradation rate. For example, tyrosine attached through its amino group results in a biodegradable polymer, whereas attachment through its phenolic moiety yields a non-degradable but pH-sensitive material. nih.gov
The degradation rate is also pH-dependent, with many water-soluble polyphosphazenes degrading faster at lower pH values. mdpi.com This property can be exploited for targeted drug release in acidic microenvironments, such as those found in tumors or inflammatory tissues. The hydrolytic stability can be further tailored by adjusting the steric hindrance of the side groups; bulkier side groups can shield the polymer backbone from hydrolytic attack, thereby slowing down the degradation process. mdpi.com
Table 2: Factors Influencing Hydrolytic Stability of Polyphosphazenes
| Factor | Influence on Stability | Example |
|---|---|---|
| Side Group Chemistry | The type of side group and its linkage to the backbone are primary determinants of stability. | Amino acid esters promote degradation, while certain phenoxy groups can lead to biostable polymers. tandfonline.comnih.gov |
| pH of the Environment | Lower pH often accelerates the degradation of water-soluble polyphosphazenes. | Faster degradation observed in acidic conditions for polymers with amino acid ester or carboxylatophenoxy moieties. nih.gov |
| Steric Hindrance | Bulkier side groups can sterically shield the backbone, increasing hydrolytic stability. | Larger amino acid side chains can slow the rate of polymer degradation. mdpi.com |
| Hydrophilicity/Hydrophobicity | A combination of hydrophilic and hydrophobic side groups can modulate the degradation rate. | Amphiphilic character can be designed to control water access to the polymer backbone. nih.gov |
Biosensors and Detection Devices
The unique structural and functional properties of cyclophosphazenes make them excellent scaffolds for the development of chemosensors and biosensors. researchgate.net Their ability to be functionalized with a variety of chromophores and fluorophores allows for the creation of sensitive and selective detection devices for biologically important analytes. researchgate.net
Cyclotriphosphazene derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. researchgate.net For example, a novel hexa-rhodamine substituted phosphazene (HRP) has been synthesized and shown to be a selective colorimetric and fluorescent sensor for Fe³⁺ ions, with a very low limit of detection of 6.94 x 10⁻⁹ M. mdpi.com Similarly, a coumarin-based cyclotetraphosphazene molecule has been designed as a highly selective and sensitive fluorometric chemosensor for Fe³⁺ ion detection. acs.org
Beyond ion detection, cyclophosphazene-based probes are being developed for biological imaging. A "butterfly" fluorescence probe, HCCP-MNI, which incorporates naphthalimide and morpholine (B109124) units on a cyclotriphosphazene core, has been developed for specific targeting of lysosomes within cells. nih.gov This probe exhibits stable fluorescence and good cytocompatibility, making it a promising tool for cell tracking and studying lysosomal functions. nih.gov These examples highlight the potential of using the cyclophosphazene platform to create sophisticated tools for biological detection and imaging. nih.gov
Table 3: Cyclophosphazene-Based Biosensors and Probes
| Sensor/Probe Name | Target Analyte/Organelle | Detection Principle | Key Features |
|---|---|---|---|
| Hexa-rhodamine substituted phosphazene (HRP) | Fe³⁺ ions | Colorimetric and Fluorescent | High selectivity, low limit of detection (6.94 x 10⁻⁹ M). mdpi.com |
| Coumarin-derivative cyclotetraphosphazene (OCCTP) | Fe³⁺ ions | Fluorometric | Reversible, highly selective, and sensitive. acs.org |
| HCCP-MNI ("butterfly" probe) | Lysosomes | Fluorescence | Specific lysosome targeting, stable fluorescence, cytocompatible. nih.gov |
Cardiovascular Materials
The development of biocompatible materials is critical for cardiovascular devices that come into contact with blood, such as stents and vascular grafts. Fluorinated polyphosphazenes have shown considerable promise in this area due to their excellent biocompatibility, antithrombogenic, and anti-inflammatory properties.
Poly[bis(trifluoroethoxy)phosphazene] (PTFEP) has been investigated as a coating for coronary stents. In preclinical studies using a porcine model, PTFEP-coated stents demonstrated reduced thrombus deposition and showed a trend towards less in-stent stenosis and a lower inflammatory response compared to bare metal stents. nih.gov Another fluorinated polyphosphazene, crosslinkable poly[bis(octafluoropentoxy) phosphazene] (X-OFP), has been developed as a coating for central venous catheters. This material exhibits antithrombogenic performance similar to existing coatings but with significantly improved mechanical properties and adhesion, enhancing the stability and durability of the coating on medical devices. mdpi.com
In the realm of vascular tissue engineering, polyphosphazenes based on amino acid esters are being explored for the creation of scaffolds for small-caliber vascular grafts. A study on electrospun fibers of poly[(L-methionine ethyl ester) phosphazene] (PαAPz-M) showed that the material's mechanical properties mimic those of the natural extracellular matrix. The scaffolds supported cell viability and proliferation and promoted the differentiation of mesenchymal stem cells into smooth muscle cells, indicating its potential for creating functional vascular tissue. alfachemic.com
Table 4: Phosphazene-Based Cardiovascular Materials
| Material | Application | Key Research Finding |
|---|---|---|
| Poly[bis(trifluoroethoxy)phosphazene] (PTFEP) | Stent coating | Reduced thrombus deposition and inflammation in a porcine model. nih.gov |
| Crosslinkable poly[bis(octafluoropentoxy) phosphazene] (X-OFP) | Catheter coating | Similar antithrombogenic performance to traditional coatings with improved mechanical stability. mdpi.comnih.gov |
| Poly[(L-methionine ethyl ester) phosphazene] (PαAPz-M) | Vascular tissue engineering scaffold | Mimics natural ECM stiffness and supports smooth muscle cell differentiation. alfachemic.com |
Bioactive Cyclophosphazene Derivatives for Therapeutic Agents
The cyclophosphazene ring serves as a versatile scaffold for the attachment of multiple biologically active molecules, leading to the development of novel therapeutic agents with enhanced efficacy. This multivalent approach can lead to cooperative effects and improved pharmacological profiles compared to the monomeric parent drugs.
In anticancer research, numerous cyclotriphosphazene derivatives have been synthesized and evaluated. For instance, derivatives functionalized with 4-methyl-7-hydroxycoumarin moieties have shown significant in vitro antitumor activity against breast cancer cell lines (MCF-7 and 4T1). nih.gov The IC₅₀ values of these conjugates were found to be substantially lower than that of the coumarin (B35378) monomer, indicating a significant enhancement of anticancer activity when attached to the cyclophosphazene core. acs.orgnih.gov Chalcone-phosphazene compounds have also been shown to be effective against prostate cancer cell lines (PC-3 and LNCaP), with F-substituted derivatives being the most active. nih.gov
In the field of antimicrobial agents, cyclophosphazene derivatives have demonstrated broad-spectrum activity. Aromatic ring-linked imine phosphazene derivatives have shown mild to good antibacterial activities against both Gram-positive and Gram-negative bacteria. One derivative containing a chlorophenol group exhibited excellent antimicrobial activity against S. aureus, P. aeruginosa, and E. coli, with MIC values better than the standard antibacterial drugs ciprofloxacin (B1669076) and gatifloxacin. Furthermore, cyclophosphazenes containing ferrocene (B1249389) and pyrrolidine (B122466) rings have shown promise as antimicrobial agents for treating candidiasis and certain bacterial infections. researchgate.net
Table 5: Bioactive Cyclophosphazene Derivatives
| Derivative Class | Therapeutic Area | Example Target/Cell Line | Notable Finding |
|---|---|---|---|
| Coumarin-functionalized cyclotriphosphazenes | Anticancer | MCF-7 and 4T1 breast cancer cells | Significantly enhanced antitumor activity compared to coumarin monomer. acs.orgnih.gov |
| Chalcone-phosphazene compounds | Anticancer | PC-3 and LNCaP prostate cancer cells | F-substituted derivatives showed the highest activity. nih.gov |
| Imine phosphazene derivatives | Antimicrobial | S. aureus, P. aeruginosa, E. coli | A chlorophenol-containing derivative showed MIC values superior to ciprofloxacin and gatifloxacin. |
| Ferrocene and pyrrolidine-containing cyclophosphazenes | Antimicrobial | Candida species, B. cereus, B. subtilis | Promising activity against fungi and Gram-positive bacteria. researchgate.net |
Future Research Directions and Challenges
Development of Multi-functional Hexafluorocyclotriphosphazene Derivatives
A significant frontier in phosphazene chemistry is the strategic design of multi-functional derivatives where the cyclotriphosphazene (B1200923) ring serves as a scaffold for attaching diverse chemical moieties. rsc.org The ability to precisely substitute the fluorine atoms on the P-N ring allows for the creation of novel molecules with tailored properties for specific applications, ranging from biomedicine to materials science. rsc.orgrsc.org
Research has demonstrated the synthesis of cyclotriphosphazene derivatives bearing Schiff bases, which exhibit high thermal stability. nih.gov This approach combines the inherent thermal resilience of the phosphazene core with the properties of the attached groups to create new heterocyclic structures. nih.gov In the biomedical field, functionalizing the cyclotriphosphazene core with moieties like 4-methyl-7-hydroxycoumarin has been shown to significantly enhance antitumor activity compared to the coumarin (B35378) monomer alone, presenting new avenues for pharmaceutical development. rsc.org
The development of dendrimers and dendrons represents a particularly sophisticated application of this concept. rsc.orgnih.gov Hexachlorocyclotriphosphazene, the precursor to HFPN, is used as a versatile core or branching point for the rapid synthesis of these highly branched, hyper-branched macromolecules. rsc.orgresearchgate.net By controlling the substitution reactions, it is possible to create "smart dendrimers" with one specific function for grafting onto surfaces or other molecules, while the numerous terminal branches can be functionalized to modify properties like solubility, reactivity, or fluorescence. rsc.org This precise control over molecular architecture is instrumental in developing materials for highly reusable catalysts, chemical sensors, and supports for cell cultures. rsc.orgresearchgate.net
Table 1: Examples of Functional this compound Derivatives and Their Applications
| Derivative Class | Functional Group Example | Targeted Application | Research Finding |
|---|---|---|---|
| Biomedical | 4-methyl-7-hydroxycoumarin | Anticancer agents | Enhanced antitumor activity against breast cancer cell lines. rsc.org |
| Thermally Stable Materials | Schiff Bases | High-performance polymers | Increased thermal stability by combining phosphazene and Schiff base properties. nih.gov |
| Dendrimers | Hydroxybenzaldehyde, Tyramine | Catalysis, Sensors, Fluorescence | Precise molecular architecture allows for one grafting function and multiple terminal functions. rsc.orgnih.gov |
Scaling Up of Sustainable Synthesis Processes
While numerous derivatives of this compound have been synthesized at the laboratory scale, a major challenge lies in developing manufacturing processes that are scalable, cost-effective, and environmentally sustainable. acs.org Traditional synthesis routes often rely on halogenated solvents and high temperatures, which are undesirable for large-scale industrial production. uakron.edu
A key focus of future research is the development of "green" synthesis protocols. One promising area is mechanochemistry, which uses ball-milling to conduct reactions in the absence of solvents, thereby reducing waste and energy consumption. uakron.edu Research into the solid-state synthesis of phosphazene rings using these techniques suggests a viable path toward more environmentally friendly production. uakron.edu
Furthermore, scaling up requires moving away from expensive starting materials. For instance, while some syntheses start with this compound itself, its high cost is prohibitive for industrial production of certain derivatives. acs.org A more sustainable approach involves a concise, two-step chemical process starting from the more accessible hexachlorocyclotriphosphazene (HCCP). acs.org An example is the development of a scalable method for producing Ethoxy(pentafluoro)cyclotriphosphazene, a compound with excellent flame retardancy. acs.org This process first involves the reaction of HCCP with sodium fluoride (B91410) to yield HFPN, followed by a controlled ethoxylation step. acs.org This approach offers several advantages for industrial viability, including:
Use of lower-cost raw materials acs.org
Reduced reliance on toxic and harmful reagents acs.org
Environmental friendliness acs.org
Successful demonstration of such processes at a 10 kg scale underscores the potential for applying these strategies to a wider range of phosphazene derivatives, supporting their use in industries like new energy electric vehicles. acs.org
Advanced Characterization of Interfacial Phenomena
Understanding the beneficial effects of this compound additives in batteries requires a deep and dynamic characterization of the electrode-electrolyte interface. energy.gov The formation, evolution, and potential failure of the SEI and cathode electrolyte interphase (CEI) are complex phenomena occurring at the nanoscale. fz-juelich.deresearchgate.net Future research must therefore leverage a suite of advanced analytical techniques, including powerful in-situ and operando methods, to observe these interfaces in real-time during battery operation. nih.gov
Key characterization techniques and their roles include:
Gas Chromatography-Mass Spectrometry (GC-MS): This ex-situ technique is used to analyze the aged electrolyte after cycling. It can identify decomposition products, confirming that phosphazene additives effectively suppress the degradation of common electrolyte solvents like ethylene (B1197577) carbonate. fz-juelich.deresearchgate.net
In-situ Atomic Force Microscopy (AFM): Allows for the real-time monitoring of the growth and morphology of the SEI layer on an electrode surface during electrochemical cycling. rsc.org
Operando Electrochemical Liquid Cell Scanning Transmission Electron Microscopy (ec-LC-STEM): This powerful technique enables direct, real-time visualization of nanoscale processes at the electrode-electrolyte interface, such as the initial nucleation and growth of the SEI and the formation and dissolution of lithium dendrites. nih.gov
Computational Modeling: First-principles modeling and molecular dynamics simulations are crucial for interpreting experimental data and predicting how different electrolyte compositions and additives will influence SEI formation and ion transport at the molecular level. energy.gov
By combining these advanced characterization methods, researchers can move beyond a static picture of the interface to a dynamic understanding of how this compound and its derivatives contribute to building a stable and efficient interface, paving the way for more durable and safer batteries. energy.govnih.gov
Expanding Catalytic Applications
The unique electronic properties of the phosphazene ring make this compound and its derivatives promising candidates for a range of catalytic applications, extending far beyond their use as precursors or additives. Research is increasingly focused on designing phosphazene-based systems as active catalysts for organic synthesis and polymerization. rsc.orgnih.gov
Phosphazenes can function as highly active organocatalysts. rsc.org Particularly, phosphazene "super bases" are powerful, non-ionic bases that have been successfully utilized to catalyze a variety of organic transformations, including Michael reactions and the ring-opening polymerization (ROP) of cyclic esters and epoxides. rsc.orgresearchgate.net The catalytic activity can be tuned by altering the substituents on the phosphazene core. nih.gov For example, in the curing of benzoxazine (B1645224) resins, the catalytic activity was found to vary significantly depending on the substituent, with hexachlorocyclotriphosphazene showing the highest activity in one study. nih.gov
A significant direction for future research is the incorporation of phosphazene units into heterogeneous catalyst systems to enhance stability and reusability. An innovative approach involves using phosphazene-based covalent organic frameworks (COFs) as efficient and recyclable catalysts. acs.org In one study, a COF with phosphazene units in its pores was used for the dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (5-HMF), a valuable platform chemical, achieving a high yield of 90%. acs.org
Furthermore, cross-linked phosphazene polymers can serve as versatile platforms for creating advanced catalysts. rsc.org These polymers can be complexed with metals like Ruthenium(III) to form high-performance heterogeneous catalysts for CO2 conversion, or with Cobalt(II) to generate electrocatalysts for the oxygen reduction reaction (ORR). rsc.org The porous, nitrogen-rich structure of these polymers also makes them suitable as photocatalysts for reactions like water oxidation. rsc.org
The challenge in this field is to rationally design phosphazene-based catalysts with specific functionalities, understand the underlying catalytic mechanisms (e.g., acid vs. basic catalysis), and optimize the systems for industrial applications, focusing on efficiency, selectivity, and long-term stability. nih.govacs.org
Q & A
Q. What are the standard laboratory synthesis methods for hexafluorocyclotriphosphazene, and what factors influence reaction yield?
this compound is typically synthesized via halogen-exchange reactions. For example, substituting chlorine in hexachlorocyclotriphosphazene with fluorine using sodium fluoride (NaF) in ethyl acetate at 10°C yields this compound with a molar yield of 69.6% . Another method involves nucleophilic substitution with ethanol using catalysts like potassium iodide (KI) and tetrabutylammonium bromide (TBAB) in hexane at 30°C, achieving a conversion rate of 97.77% . Key factors affecting yield include reaction temperature, solvent choice, catalyst efficiency, and stoichiometric ratios of reactants.
Q. What safety protocols are essential when handling this compound in experimental settings?
this compound requires stringent safety measures due to its reactive fluorinated groups. Researchers must wear protective goggles, gloves, and masks to avoid skin contact or inhalation. The compound should be stored at 2–8°C in airtight containers to prevent degradation. Waste must be segregated and disposed of by certified hazardous waste management services to mitigate environmental risks .
Q. How is this compound characterized spectroscopically, and what molecular features are critical?
Key characterization techniques include:
- NMR Spectroscopy : To analyze phosphorus and fluorine environments in the cyclotriphosphazene ring.
- X-ray Diffraction : For crystallographic confirmation of the planar hexagonal structure (P₃N₃ ring).
- Mass Spectrometry : To verify molecular weight (248.93 g/mol) and fragmentation patterns . Critical molecular features include the alternating P–N bonds, fluorine substituents, and symmetry (SMILES: N1=P(N=P(N=P1(F)F)(F)F)(F)F) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported yields of this compound synthesis across different studies?
Discrepancies often arise from variations in reaction conditions. For instance, yields differ between NaF-mediated halogen exchange (69.6% yield at 10°C) and ethanol substitution (97.77% conversion at 30°C) due to catalyst efficiency (KI/TBAB vs. no catalyst) and solvent polarity (hexane vs. ethyl acetate) . Researchers should systematically compare variables like temperature, catalyst loading, and purification methods (e.g., fractional distillation) to identify optimal protocols.
Q. What strategies optimize the substitution reactions of this compound for targeted derivatives?
Selective substitution requires controlled stoichiometry and catalyst selection. For example, replacing one fluorine with ethoxy groups involves ethanol and ammonia in benzene at 10°C, achieving 69.6% yield . Advanced approaches include:
- Stepwise Substitution : Sequential addition of nucleophiles to avoid over-substitution.
- Catalyst Screening : Testing phase-transfer catalysts (e.g., TBAB) to enhance reaction rates.
- Solvent Optimization : Polar aprotic solvents (e.g., THF) may improve nucleophilicity.
Q. How can computational methods predict the reactivity of this compound in novel reactions?
Density Functional Theory (DFT) simulations model the electron-deficient phosphorus centers and fluorine’s electronegativity to predict sites for nucleophilic attack. For example, the LUMO (Lowest Unoccupied Molecular Orbital) distribution highlights the P–N backbone as reactive regions. Researchers can use software like Gaussian or ORCA to simulate substitution pathways and compare them with experimental data (e.g., bond angles from crystallography) .
Methodological Considerations
Q. What analytical techniques are recommended for assessing purity in this compound derivatives?
High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) are standard for purity analysis. For instance, post-synthesis purity of pentafluoroethoxycyclotriphosphazene was confirmed via GC-MS, showing 99.9% purity after fractional distillation .
Q. How should researchers address gaps in toxicological data for this compound?
When direct toxicological data is lacking, extrapolate from structurally related cyclotriphosphazenes or organofluorophosphates. For example, acute toxicity studies of hexachlorocyclotriphosphazene suggest potential respiratory irritation, warranting similar precautions for the fluorinated analog . Supplemental literature searches on fluorinated phosphazene classes can fill data gaps .
Data Contradiction Analysis
Q. Why do spectroscopic results for this compound sometimes conflict with computational predictions?
Discrepancies may arise from solvent effects or dynamic processes (e.g., ring puckering) not captured in static DFT models. For example, NMR chemical shifts may vary due to solvent polarity or temperature-induced conformational changes. Researchers should cross-validate computational results with variable-temperature NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
